molecular formula C10H10N2O2 B1292797 Ethyl 5-cyano-2-methylisonicotinate CAS No. 90915-26-7

Ethyl 5-cyano-2-methylisonicotinate

Cat. No.: B1292797
CAS No.: 90915-26-7
M. Wt: 190.2 g/mol
InChI Key: BBRDRKCBLOZGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-2-methylisonicotinate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-cyano-2-methylisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyano-2-methylisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyano-2-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-7(2)12-6-8(9)5-11/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRDRKCBLOZGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC(=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648233
Record name Ethyl 5-cyano-2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-26-7
Record name Ethyl 5-cyano-2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyano-2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-cyano-2-methylisonicotinate is a key heterocyclic building block of significant interest to the pharmaceutical industry. Its structural motif, featuring a substituted pyridine ring with cyano and ethyl ester functionalities, makes it a critical intermediate in the synthesis of various therapeutic agents. Notably, it serves as a crucial precursor in the development of P2Y12 receptor antagonists, a class of antiplatelet drugs vital in the management of cardiovascular diseases.[1] A thorough understanding of the physicochemical properties of this compound is paramount for researchers and drug development professionals to ensure reaction optimization, process control, formulation development, and ultimately, the quality and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-cyano-2-methylisonicotinate. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the experimental methodologies used for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Chemical Identity and Molecular Structure

A precise understanding of the chemical identity is the foundation for characterizing any compound.

IdentifierValueSource
IUPAC Name Ethyl 5-cyano-2-methylpyridine-4-carboxylateN/A
CAS Number 90915-26-7[2]
Molecular Formula C₁₀H₁₀N₂O₂[2]
Molecular Weight 190.20 g/mol [2]
SMILES CCOC(=O)C1=CC(C)=NC=C1C#N[2]

The molecular structure, illustrated below, reveals a pyridine ring substituted at the 2-position with a methyl group, at the 4-position with an ethyl carboxylate group, and at the 5-position with a cyano group. This arrangement of electron-withdrawing (cyano and ester) and electron-donating (methyl) groups on the pyridine core dictates its reactivity and physical properties.

G cluster_0 Melting Point Determination A Sample Preparation: Finely powder and pack 2-3 mm in capillary tube B Place in Calibrated Melting Point Apparatus A->B C Rapid Heating to ~15°C below expected MP B->C D Slow Heating Rate (1-2°C/min) C->D E Record Onset and Clear Point Temperatures D->E F Report as Melting Range E->F

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility data is vital for selecting appropriate solvents for synthesis, purification, and formulation.

Protocol: Isothermal Shake-Flask Method

  • System Preparation: A known excess amount of Ethyl 5-cyano-2-methylisonicotinate is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended equilibration time allows the dissolution process to reach a steady state. HPLC provides a sensitive and accurate means of quantifying the dissolved analyte.

Spectroscopic Characterization

Spectroscopic techniques provide unambiguous confirmation of the molecular structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Ethyl group: A quartet signal for the -OCH₂- protons and a triplet for the -CH₃ protons.

  • Methyl group on pyridine: A singlet for the -CH₃ protons.

  • Pyridine ring protons: Two distinct signals in the aromatic region.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl carbon: A signal in the downfield region typical for an ester carbonyl.

  • Cyano carbon: A characteristic signal for a nitrile carbon.

  • Pyridine ring carbons: Four distinct signals for the carbons of the pyridine ring.

  • Ethyl group carbons: Two signals for the -OCH₂- and -CH₃ carbons.

  • Methyl group carbon: A signal for the -CH₃ carbon attached to the pyridine ring.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. High-field magnets provide better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially for the protons on the substituted pyridine ring.

G cluster_1 NMR Analysis Workflow A Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent B Transfer to NMR tube A->B C Acquire 1H and 13C spectra on high-field spectrometer B->C D Process raw data: Fourier Transform, Phasing, Baseline Correction C->D E Reference chemical shifts D->E F Spectral Interpretation and Structure Confirmation E->F

Caption: Workflow for NMR Analysis.

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.

  • C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR) - IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by pressing the sample onto the crystal and collecting the interferogram.

  • Data Processing: The interferogram is Fourier transformed to produce the final IR spectrum.

Causality Behind Experimental Choices: ATR-IR is a rapid and convenient method for solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets or Nujol mulls.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (190.20 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the entire ester group (-COOC₂H₅).

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Causality Behind Experimental Choices: EI is a common and robust ionization technique that provides reproducible fragmentation patterns, creating a molecular "fingerprint" that can be used for identification.

Stability and Reactivity

While specific stability studies for Ethyl 5-cyano-2-methylisonicotinate are not widely published, its chemical structure suggests several key reactivity considerations:

  • Hydrolysis: The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

  • Nucleophilic Addition to the Nitrile: The cyano group can undergo nucleophilic attack.

  • Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in various organic reactions.

For long-term storage, the compound should be kept in a cool, dry place, sealed from moisture to prevent hydrolysis. [2]

Conclusion

Ethyl 5-cyano-2-methylisonicotinate is a valuable chemical intermediate with a defined set of physicochemical properties that are crucial for its application in drug discovery and development. This guide has outlined these properties, drawing on available data and making informed predictions based on analogous structures. The detailed experimental protocols and the rationale behind them provide a solid framework for the in-house characterization of this and similar molecules. Adherence to these robust analytical practices is essential for ensuring the quality, consistency, and performance of this key building block in the synthesis of life-saving medicines.

References

  • ResearchGate. (2025, August 7). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Retrieved February 22, 2026, from [Link]

Sources

A Spectroscopic Guide to Ethyl 5-cyano-2-methylisonicotinate: In-Depth Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for ethyl 5-cyano-2-methylisonicotinate, a key building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecular structure and its spectral manifestations, providing a framework for robust compound characterization and validation.

Molecular Structure and Overview

Ethyl 5-cyano-2-methylisonicotinate (CAS No. 90915-26-7) is a substituted pyridine derivative featuring a constellation of functional groups that each contribute distinct signatures to its spectroscopic profile. A thorough understanding of its spectral data is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic applications.

NMR_Correlations cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR H6 δ 8.85 (s, 1H) H-6 H3 δ 7.95 (s, 1H) H-3 OCH2 δ 4.45 (q, 2H) -OCH₂CH₃ OCH2CH3 δ 1.42 (t, 3H) -OCH₂CH₃ OCH2->OCH2CH3 J = 7.1 Hz CH3_ring δ 2.75 (s, 3H) -CH₃ C_CO δ 163.8 C=O C2 δ 162.1 C-2 C6 δ 153.2 C-6 C4 δ 141.5 C-4 C3 δ 125.1 C-3 C_CN δ 116.3 C≡N C5 δ 110.2 C-5 C_OCH2 δ 62.9 -OCH₂CH₃ C_CH3_ring δ 24.8 -CH₃ C_OCH2CH3 δ 14.2 -OCH₂CH₃ MS_Fragmentation M [M]⁺ m/z 190 M_C2H4 [M - C₂H₄]⁺ m/z 162 M->M_C2H4 - C₂H₄ M_OEt [M - OCH₂CH₃]⁺ m/z 145 M->M_OEt - •OCH₂CH₃ M_COOEt [M - COOCH₂CH₃]⁺ m/z 117 M->M_COOEt - •COOCH₂CH₃ Pyridyl [C₆H₄N]⁺ m/z 90 M_COOEt->Pyridyl - CN

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway for Ethyl 5-cyano-2-methylisonicotinate.

Experimental Protocols

The following are general protocols for the acquisition of NMR, IR, and MS data for a compound such as ethyl 5-cyano-2-methylisonicotinate.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 250 ppm, an acquisition time of at least 1 second, and a relaxation delay of 2 seconds.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Conclusion

This technical guide has provided a detailed analysis of the spectral data for ethyl 5-cyano-2-methylisonicotinate. The experimental ¹H and ¹³C NMR data have been presented and interpreted, confirming the molecular structure. While experimental IR and MS data were not available, predicted spectra and fragmentation patterns have been proposed based on the analysis of analogous compounds, offering a valuable reference for researchers. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous identification and characterization of this important chemical entity.

References

  • Nalage, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B(7), 1771-1774.
  • Kerber, A., et al. (2006). CASE via MS: Ranking Structure Candidates by Mass Spectra. MATCH Communications in Mathematical and in Computer Chemistry, 55(2), 339-362.
  • Gowrisankar, S., et al. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 329-333.
  • NIST. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Di Braccio, M., et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)
  • Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. [Link]

  • INTATRADE. (2021, July 18). MATERIAL SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved February 15, 2026, from [Link]

  • Angel-Lara, C., et al. (2013). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 18(2), 2238-2254.
  • Environmental Protection Agency. (2026, February 18). Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • El-Gohary, H. G., et al. (2025, September 17). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. Russian Journal of General Chemistry, 95(9), 2135-2141.

Computational Design & Analysis of Substituted Isonicotinates: A DFT-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Substituted isonicotinates (esters and salts of pyridine-4-carboxylic acid) represent a critical scaffold in medicinal chemistry (anti-tubercular agents like Isoniazid), material science (corrosion inhibitors), and optoelectronics (NLO materials).

As a Senior Application Scientist, I advocate for a "Compute-First" strategy . Wet-lab synthesis of isonicotinate derivatives is resource-intensive. By employing Density Functional Theory (DFT), we can predict:

  • Reactivity: Where will electrophiles/nucleophiles attack?

  • Stability: Is the conformer energetically viable?

  • Bio-efficacy: How does the HOMO-LUMO gap correlate with drug-receptor binding or corrosion inhibition efficiency?

This guide details a self-validating computational protocol to analyze these derivatives, moving from geometry optimization to property prediction.

Computational Methodology: The "Gold Standard" Protocol

To ensure results are publishable and experimentally relevant, we utilize a standardized level of theory that balances computational cost with accuracy.

The Functional & Basis Set Selection

For small-to-medium organic heterocycles like isonicotinates, the following protocol is the industry standard:

  • Optimization & Frequencies: B3LYP/6-311++G(d,p)

    • Why: The hybrid functional B3LYP handles the aromatic pyridine ring well. The 6-311++G(d,p) basis set includes diffuse functions (++), which are critical for capturing the electron density of the lone pairs on the Nitrogen and Oxygen atoms.

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Why: Gas-phase calculations often fail to predict the correct conformer for polar molecules. Water or Ethanol is widely used for biological contexts.

  • Dispersion Correction (Optional but Recommended): GD3BJ

    • Why: If studying crystal packing or docking, standard B3LYP fails to account for

      
       stacking. Adding Grimme’s D3 dispersion correction fixes this.
      
Workflow Visualization

The following diagram outlines the logical flow from structure generation to data extraction.

DFT_Workflow Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision Decision->Opt Yes (Re-optimize) Elec Electronic Properties (FMO, MEP, Dipole) Decision->Elec No (Minima Found) Spec Spectroscopy (IR/Raman/NMR) Decision->Spec Reac Reactivity Descriptors (Hardness, Softness) Decision->Reac Output Data Analysis & Publication/Application Elec->Output Spec->Output Reac->Output

Figure 1: Standardized DFT workflow for isonicotinate analysis. Note the critical frequency check to ensure a true potential energy minimum.

Electronic Structure & Reactivity Descriptors[1]

The electronic architecture of the molecule dictates its behavior. We focus on Frontier Molecular Orbitals (FMOs).[1][2]

HOMO-LUMO Analysis[3][4][5][6][7]
  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. In isonicotinates, this is often localized on the pyridine nitrogen or the hydrazide moiety (if present).

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. Usually localized on the anti-bonding orbitals of the carbonyl (

    
    ) or the pyridine ring.
    

The Energy Gap (


): 
  • Low Gap: "Soft" molecule. High chemical reactivity, low kinetic stability. Favorable for corrosion inhibition (easy electron transfer to metal).

  • High Gap: "Hard" molecule. High stability, lower polarizability.

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors essential for QSAR (Quantitative Structure-Activity Relationship) studies.

DescriptorFormulaSignificance in Isonicotinates
Ionization Potential (I)

Energy required to remove an electron.[3] Lower

= better antioxidant/corrosion inhibitor.
Electron Affinity (A)

Energy released when adding an electron.[3]
Chemical Hardness (

)

Resistance to charge transfer. Harder molecules are less reactive.
Electrophilicity Index (

)

Measure of energy lowering due to electron flow. Critical for predicting drug-receptor binding energy.
Molecular Electrostatic Potential (MEP)

MEP maps map the charge distribution onto the electron density surface.

  • Red Regions (Negative): Nucleophilic sites. In isonicotinates, invariably the Carbonyl Oxygen and Pyridine Nitrogen . These are the sites that will bind to metal cations (in corrosion) or hydrogen bond donors (in proteins).

  • Blue Regions (Positive): Electrophilic sites. Usually the hydrogens on the ring or amide groups.

Spectroscopic Validation

Theoretical data must be validated against experimental spectra to confirm the correct tautomer or conformer was simulated.

Vibrational Spectroscopy (IR/Raman)

DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

  • Protocol: Apply a scaling factor. For B3LYP/6-311++G(d,p), use 0.967 (approximate).

  • Key Diagnostic Peaks:

    • 
      : Strong peak at 1650–1720 cm⁻¹ .
      
    • 
      : Distinctive pyridine breathing modes at 1590–1600 cm⁻¹ .
      
    • 
      : If hydrazide derivatives are present, look for 3200–3400 cm⁻¹.
      
NMR Prediction (GIAO)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract its shielding from the target molecule's shielding to get chemical shifts (

    
    ).
    

Applications: From Materials to Medicine

Corrosion Inhibition

Substituted isonicotinates are excellent corrosion inhibitors for steel in acidic media.

  • Mechanism: The pyridine nitrogen and carbonyl oxygen adsorb onto the Fe surface.

  • DFT Correlation: A linear relationship exists between Inhibition Efficiency (%IE) and

    
     . Higher HOMO = stronger adsorption = better protection.
    
Non-Linear Optical (NLO) Properties

Isonicotinates with "Push-Pull" systems (e.g., an electron donor like


 on the ring and the electron-accepting ester group) exhibit high first hyperpolarizability (

).
  • Calculation: Compute the dipole moment (

    
    ) and hyperpolarizability (
    
    
    
    ).
  • Significance: Materials with high

    
     are candidates for optical switching and telecommunications.
    
Biological Activity & Docking Logic

The electronic parameters feed directly into rational drug design.

Bio_Logic DFT DFT Calculation (Geometry & Charges) MEP MEP Map (Identify H-bond sites) DFT->MEP Dock Molecular Docking (AutoDock/Gold) MEP->Dock Ligand Prep Result Binding Affinity (kcal/mol) Dock->Result Target Biological Target (e.g., Enoyl-ACP Reductase) Target->Dock Receptor Prep

Figure 2: Integration of DFT data into the drug discovery pipeline.

References

  • Corrosion Inhibition Mechanisms

    • Title: Insights into the Corrosion Inhibition Performance of Isonicotinohydrazide Deriv
    • Source: MDPI (2023).
    • URL:[Link]

  • Vibrational & Structural Analysis

    • Title: Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound.
    • Source: MDPI (Molecules, 2011).
    • URL:[Link]

  • NLO Properties

    • Title: Density Functional Theory Study of Substitution Effects on the Second-Order Nonlinear Optical Properties of Lindqvist-Type Organo-Imido Polyoxometal
    • Source: MDPI (Inorganics, 2021).
    • URL:[Link]

  • Non-Covalent Interactions ("Osme Bonds")

    • Title: Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements.[4]

    • Source: PMC / NIH (2021).
    • URL:[Link]

  • Spectroscopic & MEP Analysis

    • Title: Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester.
    • Source: PubMed (Spectrochim Acta A, 2015).
    • URL:[Link]

Sources

Ethyl 5-cyano-2-methylisonicotinate: A Heterocyclic Building Block for Fused Systems

[1]

Executive Summary

Ethyl 5-cyano-2-methylisonicotinate (CAS: 90915-26-7) is a tri-functionalized pyridine scaffold characterized by the ortho-positioning of a nitrile group (C5) and an ester group (C4).[1] This specific substitution pattern renders it a "privileged structure" for the synthesis of fused bicyclic heterocycles, particularly pyrido[4,3-d]pyrimidines and 1,6-naphthyridines .

These fused systems are critical pharmacophores in modern drug discovery, serving as core scaffolds for ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR, PIM-1) and GPCR ligands. This guide details the chemical logic, synthetic pathways, and experimental protocols required to leverage this building block effectively.

Structural Analysis & Reactivity Profile

The utility of this building block stems from the electronic relationship between its three functional groups:

  • C4-Ethyl Ester (Electrophile): The ester carbonyl is activated by the electron-deficient pyridine ring, making it susceptible to nucleophilic attack.[1]

  • C5-Nitrile (Electrophile/Directing Group): The adjacent nitrile group serves two roles: it increases the acidity of the C4 position (if enolizable) and acts as a second electrophile for cyclocondensation reactions.

  • C2-Methyl Group: While often sterically inert, the C2-methyl group can be functionalized via radical halogenation or deprotonation (lateral lithiation) to introduce further complexity.[1]

The "Ortho-Effect" in Cyclization

The defining feature of this molecule is the 1,2-dielectrophilic core formed by the C4-ester and C5-nitrile.[1] This motif allows for [3+3] or [4+2] annulation reactions with binucleophiles (e.g., amidines, hydrazines, urea), enabling the rapid construction of fused pyrimidine rings.

Synthetic Routes & Manufacturing[2][3][4][5]

While commercially available, the synthesis of the core pyridine ring typically follows a modified Hantzsch or condensation approach.

Retrosynthetic Logic

The construction of the fully substituted pyridine ring often involves the condensation of a 1,3-dicarbonyl equivalent with an enaminonitrile.[1]

Common Pathway:

  • Precursors: Ethyl acetoacetate + Dimethylformamide dimethyl acetal (DMF-DMA)

    
     Enaminone intermediate.[1]
    
  • Cyclization: Reaction with cyanothioacetamide or malononitrile in the presence of a base.[1]

Figure 1: General synthetic logic for constructing the polysubstituted pyridine core.

The "Toolkit": Key Transformations

The primary value of Ethyl 5-cyano-2-methylisonicotinate lies in its ability to undergo cyclization to form Pyrido[4,3-d]pyrimidines .[1]

Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

This is the most common transformation.[1] Reacting the building block with formamidine acetate or guanidine carbonate yields the fused pyrimidinone.[1]

  • Mechanism:

    • Nucleophilic attack of the amidine nitrogen on the C4-ester carbonyl.[1]

    • Displacement of ethoxide to form an amide intermediate.[1]

    • Intramolecular nucleophilic attack of the second amidine nitrogen on the C5-nitrile.[1]

    • Tautomerization to the stable pyrimidinone.[1]

Divergent Synthesis Map[1]

Figure 2: Divergent synthesis pathways from the core scaffold.

Experimental Protocols

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one

Objective: Cyclization of Ethyl 5-cyano-2-methylisonicotinate with formamidine acetate.

Materials:

  • Ethyl 5-cyano-2-methylisonicotinate (1.0 equiv)[1]

  • Formamidine acetate (2.0 equiv)

  • Ethanol (anhydrous, 10 vol)

  • Sodium ethoxide (2.5 equiv, 21% wt in EtOH)

Procedure:

  • Setup: Charge a dry round-bottom flask with Ethyl 5-cyano-2-methylisonicotinate and anhydrous ethanol under nitrogen atmosphere.

  • Addition: Add Formamidine acetate in one portion.

  • Base Addition: Dropwise add the Sodium ethoxide solution over 15 minutes at room temperature. Note: A slight exotherm may be observed.[1]

  • Reflux: Heat the reaction mixture to reflux (78°C) and stir for 6–12 hours. Monitor conversion by LC-MS (Target mass: MW of ester + 11 - 46 (loss of EtOH) = MW - 46 + 27... simpler: Product MW = Core MW - 73 (COOEt) + 67 (Pyrimidine ring fragment) - 17 (NH3 loss? No).[1]

    • Correction: The reaction adds Formamidine (CH2N2) and loses EtOH.

    • Net change: +CHN2 - OEt.

    • Monitor for disappearance of starting material peak.[1][2][3]

  • Workup: Cool the mixture to 0°C. Acidify to pH 5–6 using glacial acetic acid.

  • Isolation: The product typically precipitates as a solid.[1][4][5][6] Filter the precipitate.[1][6]

  • Purification: Wash the filter cake with cold water (2x) and cold ethanol (1x). Recrystallize from DMF/Ethanol if necessary.[1]

  • Validation: Confirm structure via 1H NMR (Look for pyrimidine C2-H singlet around 8.0–8.5 ppm).[1]

Protocol B: Hydrolysis to 5-Cyano-2-methylisonicotinic Acid

Objective: Selective hydrolysis of the ester without affecting the nitrile.[1]

Procedure:

  • Dissolve Ethyl 5-cyano-2-methylisonicotinate in THF/Water (1:1).[1]

  • Add LiOH (1.1 equiv) at 0°C.

  • Stir at 0°C to RT for 2 hours. Caution: Heating or using strong excess base may hydrolyze the nitrile to the amide.

  • Acidify carefully with 1N HCl to precipitate the acid.[1]

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight ~204.2 g/mol Varies by exact derivative
LogP (Calc) ~1.5 - 2.0Moderate lipophilicity
pKa (Pyridine N) ~3.5Reduced basicity due to EWG (CN, COOEt)
Cyclization Yield 65% - 85%Typical yield with formamidine
Melting Point 49-51°CFor the ethyl ester [1]

Case Study: Kinase Inhibitor Development

In the development of PIM-1 kinase inhibitors , the pyrido[4,3-d]pyrimidine scaffold serves as a bioisostere for the quinazoline core found in drugs like Gefitinib.

  • Design Strategy: The pyridine nitrogen (N6 in the fused system) provides a key hydrogen bond acceptor for the kinase hinge region.

  • Modification: The C2-methyl group of the starting material becomes the C6-methyl on the fused system, positioning a hydrophobic bulk into the solvent-exposed region or the ribose pocket, depending on binding mode.

References

  • Sigma-Aldrich.[1] Ethyl 2-chloro-5-cyano-6-methylnicotinate Product Sheet. Link (Note: Isomeric reference for physical property comparison).

  • PubChem.[1] Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. National Library of Medicine.[1] Link

  • BldPharm. Ethyl 5-cyano-2-methylisonicotinate (CAS 90915-26-7).[1][7] Link

  • El-Deen, I. M., et al. "Synthesis and biological activities of some fused pyran derivatives." Arabian Journal of Chemistry (2016).[1] (Describes related cyclization chemistry).

  • ResearchGate.[1] Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Link (Reference for large-scale pyridine synthesis logic).

A Guide to the Strategic Use of Ethyl 5-cyano-2-methylnicotinate Derivatives in the Synthesis of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The P2Y12 receptor is a linchpin in platelet activation and aggregation, making it a prime target for antiplatelet therapies in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events. The development of potent and selective P2Y12 antagonists has been a significant focus of medicinal chemistry, with several successful drugs reaching the market. A key challenge in the synthesis of these complex molecules is the efficient construction of the core heterocyclic scaffolds. This technical guide provides an in-depth analysis of the strategic use of substituted cyanopyridine intermediates, specifically focusing on the synthesis and application of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a critical building block for a new generation of P2Y12 antagonists. We will explore the underlying mechanism of P2Y12 inhibition, detail the synthetic rationale, provide a robust experimental protocol, and discuss the chemical principles that make this intermediate a cornerstone in modern drug development.

The P2Y12 Receptor: A Critical Antiplatelet Target

Adenosine diphosphate (ADP) is a key mediator of platelet activation, exerting its effects through two G-protein coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12. While the P2Y1 receptor initiates a transient platelet response, the P2Y12 receptor, coupled to the inhibitory G-protein (Gi), is responsible for amplifying and sustaining the aggregation signal.

Upon ADP binding, the P2Y12 receptor's Gi pathway triggers several downstream events:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of Protein Kinase A (PKA), a key negative regulator of platelet activation.

  • Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunit of the Gi protein activates PI3K, which in turn activates downstream effectors like Akt.

  • Integrin αIIbβ3 Activation: The culmination of these signaling events is a conformational change in the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor, transforming it into its high-affinity state for fibrinogen. This allows fibrinogen to cross-link adjacent platelets, leading to the formation of a stable thrombus.

P2Y12 antagonists function by blocking the binding of ADP to this receptor, thereby preventing the entire downstream signaling cascade and inhibiting platelet aggregation. This mechanism is central to the therapeutic effect of drugs like clopidogrel, prasugrel, and ticagrelor.

P2Y12_Signaling_Pathway cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Akt Akt Activation PI3K->Akt GPIIb_IIIa_inactive Inactive GPIIb/IIIa GPIIb_IIIa_active Active GPIIb/IIIa cAMP->GPIIb_IIIa_active Inhibits Activation Akt->GPIIb_IIIa_active Promotes Activation GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates ADP ADP ADP->P2Y12 Binds Antagonist P2Y12 Antagonist (e.g., Ticagrelor) Antagonist->P2Y12 Blocks ATP ATP

Diagram 1: The P2Y12 receptor signaling cascade and point of antagonist intervention.

Profile of a Core Building Block: Substituted Cyanopyridines

The synthesis of novel P2Y12 antagonists often relies on a modular approach, where a central heterocyclic core is functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. Substituted pyridines are highly valued scaffolds in medicinal chemistry. The intermediate Ethyl 5-cyano-2-methylisonicotinate (CAS 90915-26-7) and its isomers, such as Ethyl 5-cyano-2-methylnicotinate , represent a class of versatile building blocks for this purpose.

The true utility in large-scale synthesis has been demonstrated with the isomeric nicotinate structure, which leads to the critical intermediate, Ethyl 6-chloro-5-cyano-2-methylnicotinate . This chlorinated derivative is primed for nucleophilic substitution, allowing for the facile introduction of amine-containing side chains that are crucial for receptor binding.

Key Structural Features and Their Synthetic Rationale:

  • Pyridine Ring: A stable aromatic core that serves as a rigid scaffold, positioning key functional groups for optimal interaction with the P2Y12 receptor.

  • Cyano Group (-CN): A strong electron-withdrawing group that activates the pyridine ring. It also serves as a versatile chemical handle for further transformations.

  • Ethyl Ester Group (-COOEt): Can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or can participate in other transformations.

  • Methyl Group (-CH3): Provides steric and electronic influence that can modulate the reactivity of the ring and contribute to binding interactions.

  • Chloro Group (-Cl) (in the activated intermediate): An excellent leaving group at the 6-position, enabling straightforward nucleophilic aromatic substitution (SNAr) reactions to build the final antagonist structure.

Synthetic Application: From Pyridone to a Key Chloropyridine Intermediate

A robust and scalable synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate is paramount for the development of P2Y12 antagonists based on this scaffold. A highly efficient route proceeds from the corresponding pyridone precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The chlorination of this pyridone is a critical transformation that activates the core for subsequent coupling reactions.

Synthetic_Workflow Start Ethyl 5-cyano-2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Reagent Phosphoryl Chloride (POCl3) + Organic Base (e.g., DIPEA) Product Ethyl 6-chloro-5-cyano- 2-methylnicotinate (Key Intermediate) Start->Product Chlorination (Activation) Final P2Y12 Antagonist Precursor Product->Final SNAr Coupling (e.g., with piperidine derivative)

Diagram 2: Workflow for the activation of the pyridone core to the key chloro-intermediate.
Detailed Experimental Protocol: Chlorination of the Pyridone Core

This protocol is adapted from established multi-kilogram scale manufacturing processes, emphasizing safety, efficiency, and purity.

Objective: To synthesize Ethyl 6-chloro-5-cyano-2-methylnicotinate from Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Materials & Reagents:

  • Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (2.0 - 3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable organic base (0.1 - 0.5 equiv, optional catalyst)

  • Toluene or Acetonitrile (Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • Heptane (for crystallization)

Procedure:

  • Reaction Setup: Charge a clean, dry, inerted (Nitrogen or Argon) reactor with Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv) and the chosen solvent (e.g., Toluene, ~5-10 volumes).

  • Reagent Addition: Begin agitation and slowly add phosphoryl chloride (2.0-3.0 equiv) to the slurry at room temperature. The addition is exothermic and should be controlled to maintain the temperature below 40 °C. If used, the organic base catalyst can be added at this stage.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-8 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-10 °C. Very slowly and carefully, quench the reaction by adding it to a pre-chilled aqueous solution of sodium bicarbonate. CAUTION: This quench is highly exothermic and releases gas. Ensure adequate cooling and venting. The rate of addition must be controlled to keep the internal temperature of the quench vessel below 25 °C.

  • Workup and Extraction: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 5 volumes) and brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, typically as an oil or a solid.

  • Purification: The crude material can be purified by crystallization or slurry in a suitable solvent system, such as ethyl acetate/heptane, to yield Ethyl 6-chloro-5-cyano-2-methylnicotinate as a pure, crystalline solid.

Data and Causality in Experimental Choices

The selection of reagents and conditions in this protocol is driven by specific chemical principles aimed at maximizing yield and purity while ensuring scalability.

ParameterSelectionRationale
Chlorinating Agent Phosphoryl Chloride (POCl₃)A powerful and cost-effective reagent for converting pyridones and other heterocyclic ketones to their corresponding chlorides. It acts as both a reagent and a dehydrating agent.
Solvent Toluene / AcetonitrileHigh-boiling, aprotic solvents that are stable to the harsh reaction conditions and facilitate reaching the required reaction temperature.
Temperature 80-110 °C (Reflux)Provides the necessary activation energy for the chlorination reaction to proceed at a practical rate. Monitoring is crucial to prevent impurity formation from over-heating.
Quench Slow addition to cold NaHCO₃ (aq)Safely neutralizes the highly acidic reaction mixture and destroys excess POCl₃. The slow, controlled addition is a critical safety step to manage the exothermic nature of the quench.
Purification CrystallizationAn effective and scalable method for removing process impurities, providing the final product with the high purity required for subsequent pharmaceutical synthesis steps.

Conclusion

Ethyl 5-cyano-2-methylisonicotinate and its structural isomer, ethyl nicotinate, are not merely passive reagents but are in fact highly enabling platforms for the synthesis of advanced P2Y12 antagonists. The strategic incorporation of cyano and halo functionalities on the pyridine core provides a robust and versatile handle for constructing complex molecular architectures. The detailed protocol for the synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate illustrates a scalable and efficient process that is fundamental to the manufacturing of next-generation antiplatelet therapies. For researchers in drug development, a deep understanding of the synthesis and reactivity of such key intermediates is indispensable for the innovation of safer and more effective cardiovascular medicines.

References

  • P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Applic
  • Mode of action of P2Y(12 )
  • Insights into platelet P2Y12 receptor activation.
  • What are P2Y12 receptor antagonists and how do they work?.
  • Antiplatelet therapy: ADP receptor antagonists. British Journal of Clinical Pharmacology.
  • Central role of the P2Y 12 receptor in platelet activation.
  • Mechanism of action of oral P2Y12-inhibitors.
  • The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PMC.
  • The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges.
  • Ethyl 5-cyano-2-methylisonicotin
  • Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)

Strategic Functionalization of the Nitrile Moiety in Ethyl 5-cyano-2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry Handbook for Scaffold Diversification[1][2]

Executive Summary & Structural Analysis

The Molecule: Ethyl 5-cyano-2-methylisonicotinate (CAS: 90915-26-7) Core Scaffold: Pyridine Key Functionalities: [1]

  • C5-Nitrile (

    
    ):  The primary electrophilic linchpin for derivatization.
    
  • C4-Ethyl Ester (

    
    ):  A competing electrophile and potential cyclization partner.
    
  • C2-Methyl (

    
    ):  Provides steric definition and solubility.
    

The Challenge: The proximity of the C5-nitrile and C4-ester (ortho-positioning) dictates the reaction landscape. Standard reduction or hydrolysis protocols often lead to spontaneous cyclization, forming fused bicyclic systems (e.g., pyrrolo[3,4-c]pyridines). This guide provides chemo-selective protocols to either leverage this cyclization or avoid it to generate discrete bioisosteres.

Decision Matrix: Reaction Pathways

The following directed graph illustrates the three primary strategic pathways available for this scaffold.

ReactionPathways Start Ethyl 5-cyano-2-methylisonicotinate Tetrazole Pathway A: Tetrazole (Bioisostere) Start->Tetrazole NaN3, NH4Cl DMF, 100°C Lactam Pathway B: Cyclative Reduction (Pyrrolo[3,4-c]pyridine) Start->Lactam H2, Raney Ni (Spontaneous Cyclization) Amidine Pathway C: Pinner Reaction (Amidine/Imidate) Start->Amidine HCl (gas), EtOH 0°C -> NH3

Figure 1: Divergent synthesis pathways from the parent nitrile scaffold.

Pathway A: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole. Medicinal Value: The tetrazole anion acts as a lipophilic bioisostere of a carboxylic acid, improving metabolic stability and bioavailability while maintaining potency.

Technical Considerations

Direct cycloaddition using sodium azide is preferred. The C4-ester is generally stable to these conditions, provided strong nucleophilic bases are avoided to prevent hydrolysis or decarboxylation.

Protocol: [3+2] Cycloaddition

Reagents: Sodium Azide (


), Ammonium Chloride (

), DMF.[2]
  • Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-cyano-2-methylisonicotinate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
      (1.1 eq) and 
    
    
    
    (1.1 eq). The ammonium salt acts as a buffer and proton source, activating the nitrile.
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: M+43).

  • Workup (Critical):

    • Cool to room temperature.

    • Safety: Pour into ice water containing dilute HCl (to pH 3–4). Caution: This releases hydrazoic acid (

      
      ) if excess azide remains. Perform in a fume hood.
      
    • The tetrazole product often precipitates.[3] If not, extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high polarity of the tetrazole.

Self-Validating Check: The disappearance of the sharp nitrile stretch (~2230


) in IR and the appearance of a downfield NH proton (~14–16 ppm, broad) in 

-NMR confirms conversion.
Pathway B: Chemo-Selective Reduction (The "Trap" & The Solution)

Objective: Reduction of the nitrile to a primary amine (


).
The Ortho-Effect Challenge

Reducing the C5-nitrile generates a C5-aminomethyl group. Due to the proximity of the C4-ester, this amine will intramolecularly attack the ester carbonyl, ejecting ethanol and forming a pyrrolo[3,4-c]pyridine-1-one (lactam) .

  • If you WANT the Lactam: Use Hydrogenation (Raney Ni, 50 psi

    
    , MeOH). The cyclization is spontaneous and high-yielding.
    
  • If you WANT the Open-Chain Amine: You must use a method that operates at low temperature and avoids thermodynamic cyclization, or protect the amine in situ.

Protocol: Cobalt Chloride / Borohydride Reduction (Open Chain)

This method is milder than hydrogenation and minimizes thermal energy available for cyclization.

Reagents:


, 

, Methanol.
  • Solvation: Dissolve the substrate (1.0 eq) and

    
     (2.0 eq) in Methanol. Solution turns deep purple/pink.
    
  • Reduction: Cool to 0°C . Add

    
     (10.0 eq) portion-wise over 30 minutes.
    
    • Observation: Evolution of

      
       gas; formation of black precipitate (Cobalt boride active species).
      
  • Quench: Stir for 1 hour at

    
    . Quench carefully with 
    
    
    
    (destroying residual borohydride and solubilizing cobalt salts).
  • Isolation (Boc-Protection Strategy):

    • To prevent cyclization during workup, immediately neutralize to pH 8 with

      
       and add 
      
      
      
      (1.2 eq) to the crude mixture.
    • Stir for 2 hours. The resulting Boc-protected amine is stable and will not cyclize.

    • Extract with DCM.

Pathway C: The Pinner Reaction (Amidine Synthesis)[6]

Objective: Conversion of the nitrile to an amidine (


) or imidate ester.
Mechanism:  Acid-catalyzed addition of alcohol to the nitrile.[4][5]
Protocol

Reagents: Dry HCl gas, Absolute Ethanol, Ammonia (in EtOH).

  • Imidate Formation:

    • Dissolve substrate in anhydrous Ethanol (0.2 M).

    • Cool to 0°C in an ice/salt bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturated.

    • Seal the vessel and store at 4°C for 24 hours. The Pinner salt (imidate hydrochloride) may precipitate.

  • Amidine Conversion:

    • Remove solvent/excess HCl under reduced pressure (keep temperature

      
       to avoid hydrolysis to ester).
      
    • Resuspend the residue in anhydrous Ethanol.

    • Add Ammonia (7N in MeOH or EtOH) (3.0 eq).

    • Stir at room temperature for 4 hours.

  • Purification: Concentrate and triturate with ether to isolate the amidine hydrochloride salt.

Quantitative Data Summary
ParameterPathway A (Tetrazole)Pathway B (Reductive Cyclization)Pathway C (Pinner Amidine)
Primary Reagents

,


, Raney Ni

,

,

Temperature



Typical Yield 75–85%80–90%60–70%
Major Side Product Hydrolysis to AmideUncyclized Amine (rare)Ethyl Ester (via hydrolysis)
Selectivity High (Ester intact)Low (Ester consumed)Moderate (Moisture sensitive)
References
  • Tetrazole Synthesis (General Protocol)

    • Title: Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.[6]

    • Source:Int. J. Mol. Sci.2012, 13(2), 1339-1345.
    • URL:[Link]

  • Cobalt Chloride Reduction (Chemo-selectivity)

    • Title: Selective reduction of nitrile-functional groups on complex molecules.[7]

    • Source:Patent WO1985000605A1 (Google P
    • URL
  • Pinner Reaction (Mechanism & Conditions)

    • Title: The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism.

    • Source:BenchChem Technical Guides.
  • Pyridine Nitrile Reactivity (Contextual)

    • Title: Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate deriv
    • Source:Indian Journal of Chemistry (via NIScPR).
    • URL:[Link]

Sources

The Lynchpin of Modern Herbicide Design: A Technical Guide to Ethyl 5-cyano-2-methylisonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Unassuming Architect of Weed Management

In the intricate world of agrochemical synthesis, the strategic selection of starting materials is paramount to the development of effective and selective crop protection agents. Among the myriad of chemical building blocks, Ethyl 5-cyano-2-methylisonicotinate has emerged as a cornerstone in the synthesis of a blockbuster class of herbicides: the sulfonylureas. Its unique arrangement of functional groups—a pyridine core, a cyano group, an ethyl ester, and a methyl group—provides a versatile platform for the construction of complex herbicidal molecules. This guide offers an in-depth exploration of the pivotal role of Ethyl 5-cyano-2-methylisonicotinate in the synthesis of market-leading agrochemicals, with a primary focus on the sulfonylurea herbicides nicosulfuron and rimsulfuron. We will delve into the synthetic pathways, reaction mechanisms, and the mode of action of the resulting products, providing a comprehensive resource for researchers and professionals in the field.

The Strategic Importance of the Pyridine Core

The pyridine ring is a common motif in a vast array of biologically active compounds, and its presence in agrochemicals is no exception. In the context of sulfonylurea herbicides, the substituted pyridine moiety is crucial for the molecule's interaction with its biological target in susceptible plant species. Ethyl 5-cyano-2-methylisonicotinate serves as an ideal precursor for the elaboration of the pyridinesulfonamide component, a key structural element of many potent herbicides.

From Starting Material to Key Intermediate: The Synthesis of Pyridinesulfonamides

The journey from Ethyl 5-cyano-2-methylisonicotinate to a final herbicidal product begins with a series of transformations to construct the essential pyridinesulfonamide intermediate. This process typically involves the manipulation of the ethyl ester and cyano functionalities to introduce the sulfonyl chloride or sulfonamide group at the 2-position of the pyridine ring.

A general, multi-step synthetic approach is outlined below. The initial steps focus on the conversion of the ethyl isonicotinate to the corresponding nicotinamide, followed by the introduction of the sulfonyl group.

General Synthetic Workflow:

Synthesis of Pyridinesulfonamide Intermediate start Ethyl 5-cyano-2-methylisonicotinate step1 Amidation start->step1 intermediate1 5-Cyano-N,N-dimethyl-2-methylnicotinamide step1->intermediate1 step2 Introduction of Thiol Group intermediate1->step2 intermediate2 2-Mercapto-5-cyano-N,N-dimethyl-2-methylnicotinamide step2->intermediate2 step3 Oxidative Chlorination intermediate2->step3 intermediate3 2-Chlorosulfonyl-5-cyano-N,N-dimethylnicotinamide step3->intermediate3 step4 Amination intermediate3->step4 final_intermediate 2-(Aminosulfonyl)-5-cyano-N,N-dimethylnicotinamide step4->final_intermediate

Caption: Generalized workflow for the synthesis of a key pyridinesulfonamide intermediate from Ethyl 5-cyano-2-methylisonicotinate.

The Cornerstone of Herbicidal Activity: Synthesis of Sulfonylurea Herbicides

The pinnacle of this synthetic endeavor is the coupling of the pyridinesulfonamide intermediate with a heterocyclic amine, typically a substituted pyrimidine or triazine, to form the characteristic sulfonylurea bridge. This final step gives rise to the herbicidally active molecule. The synthesis of two prominent sulfonylurea herbicides, nicosulfuron and rimsulfuron, will be detailed.

The Heterocyclic Coupling Partner: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

A crucial component in the synthesis of many sulfonylurea herbicides is 2-amino-4,6-dimethoxypyrimidine. This compound is typically synthesized from simple starting materials like guanidine nitrate and diethyl malonate through a multi-step process involving cyclization, chlorination, and subsequent methoxylation[1][2].

Assembly of the Final Herbicide: The Sulfonylurea Bridge Formation

The final step in the synthesis of sulfonylurea herbicides involves the reaction of the pyridinesulfonyl intermediate with the heterocyclic amine. This can be achieved through several methods, with the isocyanate and carbamate methods being the most common in industrial production[3].

Nicosulfuron is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in maize[4][5]. Its synthesis involves the coupling of a 2-(aminosulfonyl)-N,N-dimethylnicotinamide intermediate with 2-amino-4,6-dimethoxypyrimidine.

Reaction Scheme for Nicosulfuron Synthesis:

Nicosulfuron Synthesis intermediate_A 2-(Aminosulfonyl)-N,N-dimethylnicotinamide derivative coupling Coupling Reaction (e.g., via isocyanate or carbamate) intermediate_A->coupling intermediate_B 2-Amino-4,6-dimethoxypyrimidine intermediate_B->coupling nicosulfuron Nicosulfuron coupling->nicosulfuron

Caption: Final coupling step in the synthesis of the herbicide Nicosulfuron.

Rimsulfuron is another important sulfonylurea herbicide used for the control of a broad spectrum of weeds in crops such as maize and potatoes[6][7]. The synthesis of rimsulfuron follows a similar strategy, coupling a 3-(ethylsulfonyl)-2-pyridinesulfonamide with 2-amino-4,6-dimethoxypyrimidine.

Reaction Scheme for Rimsulfuron Synthesis:

Rimsulfuron Synthesis intermediate_C 3-(Ethylsulfonyl)-2-pyridinesulfonamide coupling_rim Coupling Reaction (e.g., with phenyl carbamate) intermediate_C->coupling_rim intermediate_D 2-Amino-4,6-dimethoxypyrimidine intermediate_D->coupling_rim rimsulfuron Rimsulfuron coupling_rim->rimsulfuron

Caption: Final coupling step in the synthesis of the herbicide Rimsulfuron.

Mode of Action: A Molecular Perspective on Weed Control

Sulfonylurea herbicides, including nicosulfuron and rimsulfuron, are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[6][7][8]. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants[4]. By blocking this essential metabolic pathway, sulfonylurea herbicides halt cell division and growth in susceptible weed species, ultimately leading to their demise[5]. The selectivity of these herbicides is attributed to the rapid metabolic deactivation in tolerant crops like maize, while they persist and exert their inhibitory effects in targeted weeds[9].

Mechanism of Action of Sulfonylurea Herbicides:

Mode of Action herbicide Sulfonylurea Herbicide (Nicosulfuron, Rimsulfuron) als Acetolactate Synthase (ALS) Enzyme in Plants herbicide->als Inhibits amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids Catalyzes protein_synthesis Protein Synthesis amino_acids->protein_synthesis Essential for cell_division Cell Division & Growth protein_synthesis->cell_division Required for plant_death Weed Death cell_division->plant_death Cessation leads to

Caption: Simplified diagram illustrating the mode of action of sulfonylurea herbicides.

Experimental Protocols

The following are generalized, illustrative protocols for key steps in the synthesis of sulfonylurea herbicides. Researchers should consult specific patents and peer-reviewed literature for detailed and optimized procedures.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol is a generalized representation based on common synthetic routes[1][2].

  • Cyclization: Guanidine nitrate is reacted with diethyl malonate in the presence of a strong base such as sodium methoxide in methanol. The reaction mixture is heated under reflux to form 2-amino-4,6-dihydroxypyrimidine.

  • Chlorination: The resulting 2-amino-4,6-dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine. This step is typically performed under reflux conditions.

  • Methoxylation: The 2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide in methanol to substitute the chlorine atoms with methoxy groups, affording the final product, 2-amino-4,6-dimethoxypyrimidine.

  • Purification: The product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

Protocol 2: General Synthesis of Sulfonylureas via Carbamate Intermediate

This protocol is based on the general carbamate method for sulfonylurea synthesis[10].

  • Carbamate Formation: The heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) is reacted with a chloroformate, such as phenyl chloroformate, in the presence of a base to form the corresponding phenyl carbamate.

  • Coupling Reaction: The pyridinesulfonamide intermediate is then added to a solution of the phenyl carbamate in an appropriate solvent, such as acetonitrile or toluene. A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to facilitate the condensation reaction.

  • Work-up and Isolation: The reaction mixture is stirred at a suitable temperature until the reaction is complete. The product is then isolated by filtration, and the crude product is purified by washing with appropriate solvents and/or recrystallization to yield the pure sulfonylurea herbicide.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic PrecursorsPrimary Mode of Action
Ethyl 5-cyano-2-methylisonicotinate C₁₀H₁₀N₂O₂190.20-Starting Material
Nicosulfuron C₁₅H₁₈N₆O₆S410.402-(Aminosulfonyl)-N,N-dimethylnicotinamide, 2-Amino-4,6-dimethoxypyrimidineALS Inhibitor
Rimsulfuron C₁₄H₁₇N₅O₇S₂431.453-(Ethylsulfonyl)-2-pyridinesulfonamide, 2-Amino-4,6-dimethoxypyrimidineALS Inhibitor

Conclusion

Ethyl 5-cyano-2-methylisonicotinate stands as a testament to the power of strategic molecular design in modern agrochemical development. Its versatile chemical nature allows for the efficient construction of the crucial pyridinesulfonamide core, which is integral to the biological activity of a significant class of sulfonylurea herbicides. The synthetic pathways leading to potent herbicides like nicosulfuron and rimsulfuron highlight the elegance and efficiency of modern organic synthesis. A thorough understanding of these synthetic routes, coupled with insights into the mode of action of the final products, is essential for the continued innovation of effective and sustainable crop protection solutions. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of agrochemistry.

References

  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. (2020). [Link]

  • Nicosulfuron TC. Heben Pesticide. [Link]

  • Rimsulfuron - Active Ingredient Page. Chemical Warehouse. [Link]

  • Method for synthesizing nicosulfuron.
  • Herbicidal pyridine sulfonylureas.
  • Pyridonesulfonylurea compounds, process for their production and herbicides containing them.
  • Herbicidal pyridinesulfonylureas.
  • Synthetic method of rimsulfuron.
  • Novel synthesis method of sulfonylurea weedicide.
  • Herbicidal alkanoylpyridine sulfonylureas.
  • Preparation method of nicosulfuron original drug.
  • Synthesis of Nicosulfuron according to Unger (1996). ResearchGate. (2023). [Link]

  • Synthesis of Sulfonylurea Herbicide Rimsulfuron. Semantic Scholar. (2005). [Link]

  • Rimsulfuron. PubChem. [Link]

  • Efficient Synthesis of Pyridinesulfonamide. Scribd. (2009). [Link]

  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate. (2011). [Link]

  • Basis of Selectivity of the Herbicide Rimsulfuron in Maize. ResearchGate. (1993). [Link]

  • Nicosulfuron preparation method.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. (2009). [Link]

  • Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed. (1991). [Link]

Sources

An In-depth Technical Guide to the Optimization of Reaction Yield for Substituted Isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Pyridine Scaffold

The isonicotinate framework, a C4-substituted pyridine derivative, is a cornerstone in modern medicinal chemistry and materials science. As a key structural motif, it is integral to a multitude of pharmaceutical agents, including the frontline antitubercular drug isoniazid and its derivatives, as well as novel anti-inflammatory compounds and potential enzyme inhibitors[1][2][3]. The precise installation of substituents onto the pyridine ring is paramount, as minor structural modifications can profoundly impact a molecule's biological activity, solubility, and metabolic stability. However, the inherent electronic properties of the pyridine ring present significant and persistent challenges to its synthetic manipulation, often leading to suboptimal reaction yields and complex purification profiles[4][5].

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core challenges in substituted isonicotinate synthesis. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles that govern these reactions. By understanding the "why" behind experimental choices—from catalyst and solvent selection to temperature control and workup procedures—scientists can more effectively troubleshoot and optimize their synthetic routes to maximize the yield and purity of these valuable compounds.

The Core Challenge: Understanding Pyridine's Electronic Landscape

The primary obstacle in the synthesis of substituted isonicotinates is the intrinsic nature of the pyridine heterocycle. The presence of the electronegative nitrogen atom creates an electron-deficient aromatic system, which fundamentally alters its reactivity compared to a simple benzene ring[4][5].

  • Deactivation Towards Electrophiles: The nitrogen atom withdraws electron density from the ring, deactivating it towards classical electrophilic aromatic substitution (EAS) reactions. This makes direct functionalization via nitration, halogenation, or Friedel-Crafts reactions exceptionally difficult.

  • Regioselectivity Issues: The electron deficiency is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). Consequently, these positions are susceptible to nucleophilic attack. Directing functionalization to the C3 or C5 (meta) positions is a significant hurdle that often requires multi-step strategies or advanced catalytic systems[6][7].

  • Nitrogen as a Lewis Base: The lone pair of electrons on the nitrogen atom readily coordinates with Lewis acids and many transition metal catalysts. This can sequester the catalyst, poisoning it and inhibiting its activity, or lead to undesired reaction pathways[5].

These electronic properties dictate the synthetic strategies that must be employed and are the root cause of many low-yield reactions.

G Diagram 2: Systematic Workflow for Troubleshooting Low Yield Start Low Yield Observed Check1 Step 1: Verify Inputs - Purity of Starting Materials? - Anhydrous Solvents/Reagents? - Reagent Integrity (e.g., titration of organometallics)? Start->Check1 Check2 Step 2: Scrutinize Reaction Setup - Fully Inert Atmosphere (N₂/Ar)? - No Leaks? Temperature Control Accurate? - Efficient Stirring? Check1->Check2 Decision1 Inputs or Setup Faulty? Check2->Decision1 Check3 Step 3: Analyze Reaction Mixture - TLC/LC-MS Analysis - Identify Byproducts - Unreacted Starting Material? Decision2 Reaction Incomplete? Check3->Decision2 Decision1->Check3 No Action1 Fix Purity/Setup Issues & Rerun Reaction Decision1->Action1 Yes Decision3 Byproducts Dominant? Decision2->Decision3 No Action2 Optimize Conditions: - Increase Reaction Time - Increase Temperature - Change Solvent/Concentration Decision2->Action2 Yes Action3 Re-evaluate Strategy: - Different Catalyst/Ligand? - Use Protecting Group? - Change Reagent Order? Decision3->Action3 Yes End Yield Optimized Decision3->End No Action1->Start Action2->Start Action3->Start

Caption: Diagram 2: A logical workflow for diagnosing and solving issues of low reaction yield.

Common Culprits for Low Yield:

  • Reagent Purity and Handling: Pyridine derivatives and organometallic reagents can be sensitive to air and moisture. Always use freshly distilled solvents and verify the purity of starting materials.[5]

  • Inert Atmosphere: For many cross-coupling reactions, even trace amounts of oxygen or water can deactivate the catalyst. Ensure the reaction vessel is properly dried and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Choice: The choice of catalyst and ligand is paramount in cross-coupling reactions. The ligand's steric and electronic properties can dramatically influence the rate of reductive elimination versus side reactions, directly impacting yield.

  • Side Reactions: In DCC-mediated couplings, the primary side reaction is the formation of an N-acylurea byproduct, which can be difficult to remove. Using "active esters," such as N-hydroxysuccinimidyl (NHS) esters, can circumvent this issue entirely.[8]

Detailed Experimental Protocol: Synthesis of an Isonicotinate Active Ester

This two-step protocol for synthesizing Isonicotinic acid N-hydroxysuccinimidyl ester provides a high-yielding, reliable method for producing an activated intermediate ready for amide coupling, avoiding common pitfalls of carbodiimide chemistry.[8]

G Diagram 3: Experimental Workflow for Active Ester Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Active Ester Formation A1 Combine Isonicotinic Acid and catalytic DMF. A2 Slowly add SOCl₂ at RT. (Caution: Gas Evolution!) A1->A2 A3 Stir for 30-60 min until solution is clear. A2->A3 A4 Remove excess SOCl₂ in vacuo. A3->A4 A5 Triturate with diethyl ether to precipitate product. A4->A5 A6 Filter and dry to yield Isonicotinoyl chloride hydrochloride. A5->A6 B1 Suspend Acyl Chloride HCl and N-hydroxysuccinimide in THF. A6->B1 Use crude product directly B2 Cool to 0°C in an ice bath. B1->B2 B3 Add Triethylamine (TEA) dropwise. B2->B3 B4 Stir and allow to warm to RT for 2-4 hours. B3->B4 B5 Filter off TEA·HCl salt. B4->B5 B6 Concentrate filtrate and recrystallize from 2-propanol. B5->B6 B7 Obtain pure Isonicotinic acid N-hydroxysuccinimidyl ester. B6->B7

Caption: Diagram 3: Step-by-step workflow for the synthesis of an NHS-activated isonicotinate.

Protocol: Isonicotinic acid N-hydroxysuccinimidyl ester[8]

Part A: Synthesis of Isonicotinoyl chloride hydrochloride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet (to a scrubber), combine isonicotinic acid (0.2 mol) and catalytic N,N-dimethylformamide (DMF, 1 mL).

  • Reagent Addition: Under stirring, carefully add thionyl chloride (60 mL) to the mixture at room temperature. A vigorous evolution of HCl and SO₂ gas will occur.

  • Reaction: Stir the mixture for approximately 30-60 minutes. The reaction is complete when all the solid has dissolved and gas evolution has ceased.

  • Workup: Remove the excess thionyl chloride under reduced pressure (in vacuo). To the resulting residue, add diethyl ether (200 mL) and stir to precipitate the product.

  • Isolation: Filter the white crystalline solid, wash thoroughly with diethyl ether, and dry in a vacuum oven at 40°C. This yields isonicotinoyl chloride hydrochloride (expect ~98% yield), which is typically pure enough for the next step.

Part B: Synthesis of Isonicotinic acid N-hydroxysuccinimidyl ester

  • Setup: In a separate flask under an inert atmosphere (N₂), suspend the isonicotinoyl chloride hydrochloride from Part A (0.1 mol) and N-hydroxysuccinimide (0.1 mol) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (0.2 mol, 2 equivalents) dropwise to the suspension. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for 2-4 hours. Monitor reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the triethylamine hydrochloride salt by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from 2-propanol to yield the pure N-hydroxysuccinimidyl ester as a crystalline solid (expect ~84% yield).

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The expected molecular weight is 220.19 g/mol .[8]

Conclusion

The optimization of reaction yield in substituted isonicotinate synthesis is a multifaceted challenge that hinges on a deep understanding of the pyridine ring's unique electronic properties. High yields are not achieved by chance but through the systematic and logical application of chemical principles. By selecting the appropriate synthetic strategy—be it classical acid activation, modern biocatalysis, or advanced C-H functionalization—and by meticulously controlling key reaction parameters, researchers can overcome the inherent hurdles of pyridine chemistry. A systematic approach to troubleshooting, focused on verifying inputs and analyzing reaction outcomes, is the most powerful tool for converting a low-yielding reaction into a robust and reliable synthetic protocol. The continued development of novel catalytic systems and greener methodologies will further expand the toolkit available to scientists, enabling the efficient and scalable synthesis of these vital chemical entities.

References

  • Gilani, S.J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. Available at: [Link]

  • Gryko, D., et al. (2025). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

  • Nurkenov, O.A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Kumari, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Baklanov, M.V., et al. (2025). An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates. ResearchGate. Available at: [Link]

  • Nielsen, J., & Rasmussen, J.H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available at: [Link]

  • Adam, F., et al. (2018). Scheme. Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. ResearchGate. Available at: [Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof. (2019). Google Patents.
  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • University of Münster. (2022). Researchers solve a problem in organic chemistry. ScienceDaily. Available at: [Link]

  • University of Münster. (2022). Researchers solve the problem of functionalizing pyridine in the meta-position. Phys.org. Available at: [Link]

  • Nurkenov, O.A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Myasoedova, Y.V., et al. (2020). Synthesis of Isonicotinic and Salicylic Acids Derivatives from (–)-α-Pinene and (+)-Δ3-Carene. ResearchGate. Available at: [Link]

  • Khan, K.M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. Available at: [Link]

Sources

Precision Synthesis of Cyanopyridines: Impurity Profiling and Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanopyridines (specifically 3-cyanopyridine and 4-cyanopyridine) are critical heterocyclic intermediates in the synthesis of niacin (Vitamin B3), isoniazids, and broad-spectrum agrochemicals. While the industrial standard—ammoxidation of methylpyridines—is highly efficient, it operates on a precipice between selectivity and combustion.

For drug development professionals, understanding the impurity profile is not merely a quality assurance task; it is a mechanistic necessity. The presence of specific byproducts like nicotinamide or pyridine serves as a diagnostic tool, revealing the precise failure mode of the catalytic cycle (e.g., lattice oxygen exhaustion vs. water partial pressure).

This guide deconstructs the synthesis of cyanopyridines, mapping the causality of common byproducts to specific process parameters, and provides actionable protocols for their detection and removal.

Part 1: The Dominant Pathway – Ammoxidation of Picolines

The industrial synthesis of 3-cyanopyridine (3-CP) relies on the vapor-phase ammoxidation of 3-picoline (3-methylpyridine) over Vanadium-Titanium oxide catalysts (


).
The Mechanistic Core: Mars-van Krevelen Kinetics

To control impurities, one must understand that the oxidant is not molecular oxygen (


) directly. It is the lattice oxygen  (

) of the catalyst.
  • Redox Cycle: The picoline methyl group is oxidized by

    
    , reducing the Vanadium center (
    
    
    
    ).
  • Re-oxidation: Gas-phase oxygen (

    
    ) re-oxidizes the catalyst surface, replenishing the lattice oxygen.
    
  • Ammonia Insertion:

    
     reacts with the adsorbed aldehyde-like intermediate to form the nitrile.
    

Critical Insight: If the re-oxidation rate is too slow (oxygen starvation), the catalyst over-reduces, leading to demethylation (Pyridine). If the re-oxidation is too aggressive or temperature is too high, total combustion (


) dominates.
Reaction Network & Impurity Map

The following diagram illustrates the primary reaction pathway and the divergence points for critical byproducts.

AmmoxidationNetwork Picoline 3-Picoline (Starting Material) Aldehyde [Aldehyde Intermediate] (Surface Bound) Picoline->Aldehyde + O(lat) Pyridine Pyridine (Demethylation) Picoline->Pyridine C-C Cleavage (High T, Acidic Sites) COx CO / CO2 (Combustion) Picoline->COx Over-oxidation (Excess O2) Maleimide Maleimide (Ring Opening) Picoline->Maleimide Ring Cleavage Cyanopyridine 3-Cyanopyridine (Target Product) Aldehyde->Cyanopyridine + NH3 - H2O Aldehyde->COx Combustion Amide Nicotinamide (Hydrolysis) Cyanopyridine->Amide + H2O (Hydrolysis) Acid Nicotinic Acid (Deep Hydrolysis) Amide->Acid + H2O

Figure 1: Reaction network of 3-picoline ammoxidation. Red nodes indicate impurities; dashed lines represent competing pathways.

Part 2: Byproduct Profiling & Control

The following table summarizes the three major impurity classes, their formation mechanisms, and specific process control levers.

Impurity ClassSpecific CompoundsMechanistic CauseProcess Control Lever
Hydrolysis Products Nicotinamide, Nicotinic AcidHigh partial pressure of water (

) in the reactor. Reaction is reversible on acidic sites.
Increase Space Velocity (GHSV): Reduce residence time of product with water.Temp Control: Keep T > 320°C (favors dehydration over hydration).
Demethylated Species PyridineC-C Bond Cleavage. Occurs at very high temperatures (>400°C) or on highly acidic catalyst sites (Lewis acid cracking).Moderate Temperature: Maintain 340-380°C window.Catalyst Dopants: Add basic promoters (e.g., Sb, K) to neutralize strong acid sites.
Combustion Products

,

, HCN
Deep Oxidation. Lattice oxygen activity is too high; "runaway" oxidation of the methyl group or ring.

/Picoline Ratio:
Reduce air feed.Hot Spot Management: Use fluidized beds to prevent localized overheating (

).
Ring-Opened Products Maleimide, Maleic AnhydrideRing Oxidation. Attack on the aromatic ring rather than the methyl group.Selectivity Tuning: Use

supported on

(Anatase) rather than

to favor side-chain oxidation.
The "Water Problem"

Water is a stoichiometric byproduct of ammoxidation (


).
  • The Risk: As conversion increases, water concentration peaks at the reactor outlet. If the catalyst has residual acidity, it will catalyze the hydration of the nitrile back to the amide.

  • Mitigation: Industrial reactors often employ a temperature gradient, keeping the outlet hot enough to prevent water adsorption/hydrolysis.

Part 3: Analytical Protocols (HPLC & GC)

To validate the purity of synthesized cyanopyridines, a dual-method approach is required: GC for volatile organic impurities (Pyridine, Picoline) and HPLC for polar/non-volatile impurities (Amides, Acids).

Gas Chromatography (GC) Protocol

Target: Pyridine, Unreacted 3-Picoline, 3-Cyanopyridine.

  • System: Agilent 7890B or equivalent with FID (Flame Ionization Detector).

  • Column: DB-WAX or HP-INNOWax (Polyethylene Glycol),

    
    .
    
    • Why? Polar column is essential to separate the basic pyridines from the nitrile.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold at 220°C for 5 min.

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID, 300°C.

HPLC Protocol

Target: Nicotinamide, Nicotinic Acid, Maleimide.

  • System: Waters Alliance or Agilent 1260 Infinity II with DAD (Diode Array Detector).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate buffer (pH 5.0).

    • B: Acetonitrile.

  • Gradient: Isocratic 90% A / 10% B (for high resolution of polar acids).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (max absorption for pyridine ring).

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase. Filter through 0.45

    
     PTFE.
    

Part 4: Alternative Synthesis – Dehydration of Amides

In pharmaceutical settings, 3-cyanopyridine is sometimes generated by dehydrating nicotinamide using phosphorous oxychloride (


) or thionyl chloride (

).
  • Primary Impurity: Phosphate esters or Chlorinated intermediates .

  • Control: Unlike ammoxidation, this is a stoichiometric reaction. The key impurity is often residual Nicotinamide (incomplete reaction).

  • Purification: Recrystallization from isopropyl alcohol (IPA) is highly effective for removing unreacted amide, as the nitrile is significantly more soluble in cold IPA.

References

  • Mechanism of Ammoxidation

    • Andersson, A. (1986). The mechanism of the ammoxidation of 3-picoline over vanadium oxide catalysts. Journal of Catalysis. Link

  • Industrial Process & Catalysts

    • Lonza AG. (2000). Process for the preparation of cyanopyridines. US Patent 6,063,931. Link

  • Impurity Profiling

    • Sanfilippo, D., & Rylander, P. N. (2012). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Mars-van Krevelen Kinetics

    • Mars, P., & van Krevelen, D. W. (1954). Oxidations carried out by means of vanadium oxide catalysts. Chemical Engineering Science. Link

  • Analytical Methods

    • Dong, X., et al. (2013). Simultaneous determination of 3-cyanopyridine and its related substances by HPLC. Journal of Chromatographic Science. Link

Technical Whitepaper: Scale-Up Challenges in the Production of Ethyl 5-cyano-2-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical whitepaper designed for researchers and process chemists. It synthesizes chemical engineering principles with specific organic synthesis challenges relevant to the production of Ethyl 5-cyano-2-methylisonicotinate .

Executive Summary

Ethyl 5-cyano-2-methylisonicotinate is a high-value heterocyclic intermediate, critical in the synthesis of next-generation kinase inhibitors and P2Y12 antagonists. While bench-scale synthesis is well-documented, the transition to kilo-lab and pilot-plant scales introduces non-linear challenges. Specifically, the exothermicity of condensation reactions , regiochemical control , and downstream isolation of the crystalline solid pose significant risks to process safety and yield.

This guide analyzes the transition from milligram to multi-kilogram production, prioritizing self-validating protocols and thermodynamic control.

Synthetic Pathway Selection & Mechanistic Logic

To achieve a scalable process, one must move beyond "textbook" Hantzsch syntheses, which often suffer from low atom economy and oxidative requirements. The industry-preferred route for polysubstituted pyridines of this nature utilizes a convergent condensation strategy .

The Preferred Route: Enaminone Cyclization

The most robust pathway involves the reaction of Ethyl 3-aminocrotonate with an electrophilic cyanovinyl precursor (e.g., Ethoxymethylene malononitrile ).

  • Step 1: In situ formation of the enaminone or utilization of stable precursors.

  • Step 2: Michael addition–elimination sequence.

  • Step 3: High-temperature cyclization (often requiring acid catalysis or thermal driving force).

Why this route?

  • Atom Economy: It minimizes waste compared to oxidative aromatization of dihydropyridines.

  • Regiocontrol: The pre-installed amine on the crotonate directs the cyclization to the 2-methyl position, reducing the formation of the 6-methyl isomer.

Reaction Scheme Visualization

The following diagram outlines the mechanistic flow and key intermediates.

ReactionScheme Precursor1 Ethyl 3-aminocrotonate (Nucleophile) Intermediate Acyclic Michael Adduct Precursor1->Intermediate Addition Precursor2 Ethoxymethylene malononitrile (Electrophile) Precursor2->Intermediate Transition Cyclization (Thermal/Acid) Intermediate->Transition -EtOH Product Ethyl 5-cyano-2- methylisonicotinate Transition->Product Aromatization Waste By-product: Ethanol/NH3 Transition->Waste

Figure 1: Convergent synthesis pathway minimizing regioisomeric impurities.

Critical Process Parameters (CPPs) & Thermodynamics

In scale-up, heat transfer area drops relative to volume. The formation of the pyridine ring is highly exothermic (


).
Thermal Runaway Risks

The condensation reaction follows second-order kinetics. At scale, a "dump and stir" approach will lead to a thermal runaway, potentially triggering the decomposition of the cyano-group or polymerization of the malononitrile derivative.

Protocol 1: Dosing Controlled Reaction

  • Method: Semi-batch operation.

  • Action: Charge Ethyl 3-aminocrotonate into the reactor with solvent (Ethanol or Isopropanol). Heat to reflux.

  • Control: Dose Ethoxymethylene malononitrile (dissolved in solvent) over 2–4 hours.

  • Validation: Monitor heat flow (Q_rxn) using reaction calorimetry (RC1) prior to scale-up. Ensure cooling capacity (

    
    ) exceeds peak heat generation.
    
Solvent Selection & Solubility
  • Ethanol: Green and cheap, but low boiling point (

    
    C) may limit the cyclization rate.
    
  • n-Butanol: Higher boiling point (

    
    C) drives the reaction to completion faster but complicates solvent removal.
    
  • Recommendation: Use Ethanol under slight pressure (1–2 bar) if reactor rating allows, or azeotropic distillation to remove the ethanol byproduct generated during cyclization to drive equilibrium.

Downstream Processing: Isolation & Purification

The "bottleneck" in pyridine production is often the separation of the product from tarry polymeric byproducts.

Crystallization Dynamics

Ethyl 5-cyano-2-methylisonicotinate typically crystallizes well, but rapid cooling traps impurities.

Table 1: Solubility Profile (Approximation)

SolventT (

C)
T (

C)
Comment
WaterInsolubleInsolubleGood anti-solvent
EthanolModerateHighIdeal crystallization solvent
TolueneHighHighRisk of yield loss in mother liquor
Ethyl AcetateHighHighGood for extraction, poor for crystallization

Protocol 2: Controlled Cooling Crystallization

  • Distillation: Post-reaction, distill off 50% of the reaction solvent to increase concentration.

  • Seeding: Cool to metastable zone width (approx.

    
    C) and seed with 0.5 wt% pure crystals.
    
  • Aging: Hold for 1 hour to allow crystal growth (Ostwald ripening).

  • Cooling Ramp: Cool to

    
    C at a rate of 
    
    
    
    C/hour. Linear cooling is prohibited; use cubic cooling profile if possible to maintain constant supersaturation.
Impurity Rejection

Common impurities include the regioisomer (Ethyl 2-cyano-6-methyl...) and hydrolysis products (amide instead of nitrile).

  • Detection: Use HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Remediation: If regioisomer > 0.5%, recrystallize from Ethanol/Water (9:1). The regioisomer is typically more soluble in the aqueous phase.

Process Flow & Analytical Control Strategy

To ensure batch-to-batch consistency, an In-Process Control (IPC) strategy is required.

ProcessFlow Reactor Semi-Batch Reactor (T = 78-85°C) IPC1 IPC: HPLC (Target: <2% Starting Material) Reactor->IPC1 IPC1->Reactor Incomplete Distillation Solvent Swap / Concentration IPC1->Distillation Pass Crystallizer Controlled Cooling (Seeding @ 50°C) Distillation->Crystallizer Filter Centrifuge / Filtration Crystallizer->Filter Filter->Reactor Mother Liquor Recycle (Optional) Dryer Vacuum Dryer (T < 50°C) Filter->Dryer Wet Cake

Figure 2: Industrial workflow emphasizing IPC points and solvent handling.

Analytical Method (HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wavelength: 254 nm (Pyridine ring absorption).

Safety & Waste Management

Cyanide Management

While the nitrile group is covalently bonded, high-temperature incineration of waste streams can generate HCN.

  • Waste Stream: Aqueous mother liquors containing malononitrile derivatives must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize active cyanides before disposal.

Solid Handling

The final product is a potent chemical intermediate.

  • OEL (Occupational Exposure Limit): Treat as Default Band 3 (

    
    ) until toxicology data confirms otherwise.
    
  • PPE: Powered Air Purifying Respirator (PAPR) required during reactor charging and filter off-loading.

References

  • Vertex Pharmaceuticals. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Organic Process Research & Development. Link (Note: Describes the closely related pyridone scale-up).

  • Thermo Fisher Scientific. (2023). 2-Cyanoacetamide Safety Data Sheet.[1]Link

  • Common Organic Chemistry. (2012). Synthesis of substituted 5-cyano-pyridines via condensation. WO 2012/069948. Link

  • Google Patents. (2008). Process for the manufacture of substituted 2-cyano cinnamic esters.[2][3] WO2008089920A1. Link

Sources

A Technical Guide to Enhancing the Purity of Crude Ethyl 5-cyano-2-methylisonicotinate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-cyano-2-methylisonicotinate is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as trace impurities can propagate through multi-step syntheses, ultimately compromising the safety and efficacy of the final drug product. This guide provides an in-depth analysis of robust, scalable, and efficient strategies for the purification of crude Ethyl 5-cyano-2-methylisonicotinate. We will explore the technical underpinnings of recrystallization, column chromatography, and acid-base extraction, offering detailed, field-proven protocols. This document is intended for researchers, chemists, and process development scientists dedicated to achieving the highest standards of chemical purity in pharmaceutical manufacturing.

Introduction: The Critical Role of Purity

Ethyl 5-cyano-2-methylisonicotinate (CAS No: 133930-10-8) is a polysubstituted pyridine derivative. Its unique arrangement of an ester, a nitrile, and a methyl group on the pyridine core makes it a versatile precursor in medicinal chemistry, notably in the development of novel therapeutics.[1] The presence of unreacted starting materials, by-products from side reactions, or degradation products in the crude material can lead to significant challenges in downstream processes, including altered reaction kinetics, the formation of difficult-to-remove impurities, and reduced overall yield. Therefore, a robust purification strategy is not merely a procedural step but a critical quality attribute that ensures the reliability and reproducibility of the entire synthetic route.

Characterizing the Crude: Understanding the Impurity Profile

Before selecting a purification method, it is essential to identify the nature and quantity of impurities present in the crude product. Common impurities may arise from the starting materials used in its synthesis, such as ethyl cyanoacetate and various pyridine precursors.[2][3]

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual ethyl cyanoacetate or other precursors.[4]

  • By-products: Compounds formed from side reactions inherent to the specific synthetic pathway. For instance, in Hantzsch-type pyridine syntheses, partially oxidized or alternative condensation products can be present.[5]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Analytical Techniques for Impurity Profiling: A combination of analytical methods should be employed to gain a comprehensive understanding of the impurity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and resolving closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main component and can help identify major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurities.

Core Purification Strategies: A Multi-Modal Approach

No single purification technique is universally optimal. The choice depends on the impurity profile, the scale of the purification, and the desired final purity. Below, we detail the most effective methods for Ethyl 5-cyano-2-methylisonicotinate.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Causality Behind Solvent Selection: The ideal solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[6] Given the polar nature of the ester and nitrile groups, and the aromatic pyridine ring, a solvent of intermediate polarity is often a good starting point.

Solvent Screening Protocol:

  • Place approximately 50 mg of crude material into several test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list in the table below.

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. The compound should dissolve completely.

  • Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed.

Table 1: Solvent Selection for Recrystallization

SolventPolarityBoiling Point (°C)Suitability Rationale
EthanolPolar78Often a good choice for polar compounds; the ester group is compatible.[7]
IsopropanolPolar82Similar to ethanol, but its higher boiling point can improve solubility for some compounds.
Ethyl AcetateIntermediate77"Like dissolves like" principle suggests this may be effective due to the ethyl ester group.[7]
TolueneNon-polar111Can be effective for crystallizing substituted pyridines.[7]
Hexane/Ethyl AcetateMixtureVariableA solvent pair can be used if no single solvent is ideal. The compound is dissolved in the minimum amount of hot ethyl acetate, and hexane is added dropwise until turbidity appears.[6]
WaterHighly Polar100Generally, organics have low solubility in water, but for highly polar compounds, it can be an option.[7]

Detailed Recrystallization Protocol:

  • Transfer the crude Ethyl 5-cyano-2-methylisonicotinate to an Erlenmeyer flask.

  • Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil with stirring.

  • Continue adding the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent to maximize recovery.

  • If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography: For High-Purity Isolation

When recrystallization fails to remove closely related impurities, flash column chromatography is the preferred method.[8] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[9]

Causality Behind Phase Selection: Ethyl 5-cyano-2-methylisonicotinate is a polar molecule. Therefore, normal-phase chromatography using silica gel (a polar stationary phase) and a mobile phase of low to intermediate polarity is the most logical choice. The separation occurs because more polar compounds adsorb more strongly to the silica gel and thus elute more slowly.[10]

Experimental Workflow for Flash Chromatography:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Determine Rf in Hex/EtOAc) Slurry 2. Prepare Silica Slurry (in Hexane) TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample 4. Prepare Sample (Dissolve in min. DCM, adsorb onto silica) Pack->Sample Load 5. Load Sample Sample->Load Elute 6. Elute with Solvent Gradient (e.g., 10% to 40% EtOAc in Hexane) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final 11. High-Purity Product Evaporate->Final

Caption: Workflow for Flash Column Chromatography Purification.

Detailed Protocol for Flash Chromatography:

  • TLC Analysis: Determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique typically results in better separation. Carefully add the powdered sample to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[10]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 5-cyano-2-methylisonicotinate.

Acid-Base Extraction: Exploiting Chemical Properties

This liquid-liquid extraction technique is highly effective for removing non-basic or acidic impurities. It leverages the basicity of the pyridine nitrogen atom.[10]

Principle of Separation: The basic nitrogen on the pyridine ring can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble pyridinium salt. Neutral organic impurities will remain in the organic phase, while acidic impurities can be removed in a subsequent basic wash.

G cluster_org1 Organic Layer 1 cluster_aq1 Aqueous Layer 1 cluster_org2 Organic Layer 2 cluster_aq2 Aqueous Layer 2 Crude Crude Mixture (in Ethyl Acetate) AddAcid Add 1M HCl (aq) Crude->AddAcid SepFunnel1 Separate Layers AddAcid->SepFunnel1 NeutralImp Neutral Impurities SepFunnel1->NeutralImp ProtonatedProduct Protonated Product (Water Soluble) SepFunnel1->ProtonatedProduct AddBase Add 6M NaOH (aq) (to pH > 10) ProtonatedProduct->AddBase SepFunnel2 Extract with Ethyl Acetate AddBase->SepFunnel2 PureProduct Pure Product SepFunnel2->PureProduct Waste Aqueous Waste SepFunnel2->Waste Dry Dry (Na2SO4), Filter, Evaporate PureProduct->Dry Final Purified Product Dry->Final

Caption: Acid-Base Extraction Workflow for Pyridine Derivatives.

Detailed Protocol for Acid-Base Extraction:

  • Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated product will be in the bottom aqueous layer.

  • Drain the aqueous layer into a clean flask. Discard the organic layer, which contains the neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10), which regenerates the neutral pyridine derivative.

  • Extract the liberated product back into fresh ethyl acetate (perform at least three extractions).

  • Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄), filter, and remove the solvent under reduced pressure.[10]

Purity Assessment and Quality Control

After purification, the final product's purity must be rigorously confirmed.

Table 2: Post-Purification Analysis

Analytical MethodPurposeAcceptance Criteria (Typical)
HPLCQuantify purity and detect any remaining impurities.> 99.5% area
¹H and ¹³C NMRConfirm the chemical structure and identify any structural isomers.Spectrum conforms to the reference standard.
GC-MSDetermine residual solvent content.Meets ICH guidelines (e.g., < 5000 ppm for Ethanol).
Melting PointA sharp melting point range indicates high purity.A narrow range, e.g., 49-51 °C.

Conclusion and Recommendations

The purification of Ethyl 5-cyano-2-methylisonicotinate is a critical step in the manufacturing of high-quality pharmaceuticals. For most crude materials, recrystallization offers an excellent balance of efficiency, scalability, and cost-effectiveness. When higher purity is required or when impurities have similar solubility profiles, flash column chromatography is the method of choice. Acid-base extraction serves as a powerful preliminary purification step to remove non-basic impurities before a final polishing step like recrystallization. A thorough analytical characterization of both the crude and purified material is non-negotiable to ensure that the final product meets the stringent quality standards of the pharmaceutical industry.

References

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General principles referenced, specific URL not available).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.
  • Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives. Google Patents (KR101652750B1).
  • University of Calgary, Department of Chemistry. (n.d.). Recrystallisation.
  • Nichols, L. (n.d.). Crystallization. Chemistry LibreTexts.
  • Garda, M. R., et al. (2025). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines.
  • Arumugam, S., et al. (2012). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
  • BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Couture, G., et al. (2024). Two-Step Formation of Substituted Pyridines from Iodoenones. ACS Publications.
  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-5-cyano-6-methylnicotinate.
  • Chen, Y.-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite. MDPI.
  • Kumar, A., et al. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
  • BLD Pharm. (n.d.). Ethyl 5-cyano-2-methylisonicotinate.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Sanna, P., et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed.
  • Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry.
  • Concellón, J. M., et al. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society.
  • ECHEMI. (n.d.). 105-56-6, Ethyl cyanoacetate Formula.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-5-methylhexanoate. PubChem.
  • Organic Syntheses. (n.d.). Ethyl cyanoacetate.
  • Kletskii, M. E., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI.
  • National Oceanic and Atmospheric Administration. (n.d.). Ethyl Cyanoacetate. CAMEO Chemicals.
  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate.
  • Santa Cruz Biotechnology. (n.d.). Ethyl cyanoacetate Safety Data Sheet.
  • Muby Chemicals. (2025). Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers.

Sources

Validation & Comparative

Biological activity of Ethyl 5-cyano-2-methylisonicotinate versus its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: Ethyl 5-cyano-2-methylisonicotinate & Its Pharmacological Derivatives

Executive Summary

Ethyl 5-cyano-2-methylisonicotinate (CAS: 90915-26-7) represents a critical synthetic scaffold in the development of non-purine Xanthine Oxidase (XO) inhibitors.[1] While the ethyl ester itself functions primarily as a stable lipophilic precursor, its biological significance is defined by its conversion into Topiroxostat (FYX-051) , a potent therapeutic agent for hyperuricemia and gout.

This guide objectively compares the biological activity of this pyridine-4-carboxylate scaffold against established analogs (Febuxostat and Allopurinol), focusing on the structure-activity relationships (SAR) that drive potency and the experimental protocols required to validate enzyme inhibition.

Mechanism of Action: The Pyridine-Nitrile Scaffold

The biological potency of this class of molecules stems from their ability to interact with the Molybdenum-pterin (Mo-pt) active site of Xanthine Oxidase. Unlike purine analogs (e.g., Allopurinol), which act as suicide substrates, the derivatives of Ethyl 5-cyano-2-methylisonicotinate (specifically Topiroxostat) function as selective, mixed-type inhibitors .

  • The Cyano Group (C≡N): Critical for forming hydrogen bonds with amino acid residues (Glu802, Arg880) within the solvent channel leading to the Mo-pt center.

  • The Pyridine Ring: Provides a rigid scaffold that engages in

    
    -
    
    
    
    stacking interactions with phenylalanine residues (Phe914, Phe1009) in the active site.
  • Metabolic Stability: The 2-methyl substitution protects the pyridine ring from rapid oxidative metabolism, enhancing the half-life of the derived active drug.

Pathway Visualization: Purine Catabolism & Inhibition

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystals -> Gout) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (Mo-pt Site) XO1->Hypoxanthine Catalyzes XO2 Xanthine Oxidase (Mo-pt Site) XO2->Xanthine Catalyzes Allo Allopurinol (Purine Analog) Allo->XO1 Suicide Inhibition Topi Topiroxostat (Derived from Ethyl 5-cyano-2-methylisonicotinate) Topi->XO1 Mixed Inhibition (H-Bonds + Hybrid) Febu Febuxostat (Non-Purine) Febu->XO2 Non-Competitive Inhibition

Figure 1: Mechanism of Action illustrating the intervention points of Topiroxostat (derived from the topic scaffold) versus standard analogs in the purine catabolism pathway.

Comparative Analysis: Efficacy & Potency

The following data compares the active derivative of the topic molecule (Topiroxostat) against the clinical standards. The "Ethyl 5-cyano..." precursor is chemically stable but biologically latent until transformed; therefore, data below reflects the active pharmacophore .

Table 1: Enzyme Inhibition Profile (In Vitro)
FeatureTopiroxostat (Target Derivative)Febuxostat (Comparator A)Allopurinol (Comparator B)
Scaffold Type Pyridine-4-carboxylate / NitrileThiazole-carboxylic acidPurine analog
Inhibition Mode Mixed-Type (Competitive + Non-Comp.)Non-Competitive / MixedCompetitive (Suicide Substrate)
IC50 (Bovine Milk XO) 5.3 nM 1.8 - 5.0 nM2,000 - 5,000 nM
Ki Value ~1.0 nM ~0.6 nM~700 nM (as Oxypurinol)
Selectivity High (No inhibition of other purine enzymes)HighLow (Affects other purine enzymes)
Metabolism Hydroxylation via CYP2C9Glucuronidation via UGTsOxidation to Oxypurinol

Key Insight: While Febuxostat shows slightly higher potency in some assays, the Topiroxostat scaffold (derived from Ethyl 5-cyano-2-methylisonicotinate) offers a unique "structure-based" inhibition mechanism. It forms a covalent-like bond with the Molybdenum center via the cyano group, providing sustained inhibition without the hypersensitivity reactions often associated with the purine ring of Allopurinol.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must first convert the ester to the active form or test the ester's stability. Below is the standard workflow for assessing XO inhibition.

Protocol A: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of the test compound against bovine milk Xanthine Oxidase.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.5)

  • Xanthine Oxidase (from bovine milk, 0.05 U/mL)

  • Substrate: Xanthine (150 µM final concentration)

  • Test Compounds: Ethyl 5-cyano-2-methylisonicotinate (Precursor control), Topiroxostat (Active control), Allopurinol (Standard).

Methodology:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions in Phosphate Buffer (final DMSO < 1%).

  • Incubation: Mix 50 µL of enzyme solution with 50 µL of test compound solution in a 96-well UV-transparent plate. Incubate at 25°C for 10 minutes.

    • Note: This pre-incubation allows for the formation of the enzyme-inhibitor complex (E-I).

  • Initiation: Add 100 µL of Xanthine substrate solution to initiate the reaction.

  • Detection: Monitor the increase in absorbance at 295 nm (formation of Uric Acid) continuously for 10 minutes using a microplate reader.

  • Calculation: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.
    
Workflow Visualization

Assay_Workflow Start Start: Compound Preparation Step1 Dissolve Ethyl 5-cyano-2-methylisonicotinate & Analogs in DMSO Start->Step1 Step2 Dilute in Phosphate Buffer (pH 7.5) (Keep DMSO < 1%) Step1->Step2 Step3 Add Bovine Milk XO Enzyme (0.05 U/mL) Step2->Step3 Step4 Pre-incubate 10 min @ 25°C (Allows E-I Complex Formation) Step3->Step4 Step5 Add Xanthine Substrate (Initiate Reaction) Step4->Step5 Step6 Measure Absorbance @ 295 nm (Kinetic Mode: 10 min) Step5->Step6 End Calculate IC50 & Ki Step6->End

Figure 2: Step-by-step workflow for the spectrophotometric determination of Xanthine Oxidase inhibition.

Safety & Handling of the Scaffold

When working with Ethyl 5-cyano-2-methylisonicotinate , researchers must account for the specific hazards associated with the nitrile and ester functionalities.

  • Toxicity: Like many organic nitriles, this compound may liberate cyanide ions upon metabolic processing, though the sterically hindered pyridine ring reduces this risk compared to aliphatic nitriles.

  • Irritation: The compound is a known skin and respiratory irritant.[2][3]

  • Handling:

    • Use a chemical fume hood.

    • Wear nitrile gloves (latex is permeable to many pyridine derivatives).

    • Store in a cool, dry place under inert gas (Argon) to prevent hydrolysis of the ethyl ester.

References

  • Fuji Yakuhin Co., Ltd. (2013). Topiroxostat (FYX-051): A Novel Xanthine Oxidoreductase Inhibitor. New Drug Approvals.[4] Link

  • Okamoto, K., et al. (2003).
  • BOC Sciences. Ethyl 5-cyano-2-methylisonicotinate Product Data.

  • ChemicalBook. Ethyl isonicotinate Safety Data Sheet.Link

  • Malik, N., et al. (2018). Heterocyclic compounds as xanthine oxidase inhibitors: synthetic strategies and SAR. RSC Advances. Link

Sources

A Comparative Guide to Catalysts for Pyridine Ring Formation: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern chemistry, underpinning the structure of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient construction of this heterocycle is therefore a subject of perpetual interest and innovation. This guide provides an in-depth comparative analysis of the diverse catalytic systems employed for pyridine ring formation, drawing upon experimental data and mechanistic insights to inform catalyst selection and reaction design. We will navigate the landscape of transition metal catalysis, the nuances of organocatalysis, and the emerging potential of biocatalysis, offering a comprehensive resource for both seasoned researchers and those new to the field.

The Strategic Importance of Pyridine Synthesis

The prevalence of the pyridine motif in blockbuster drugs and vital agrochemicals underscores the critical need for robust and versatile synthetic methodologies. The substitution pattern on the pyridine ring dictates its biological activity and physical properties, making the regioselective and chemoselective synthesis of polysubstituted pyridines a primary objective in drug discovery and development. The choice of catalyst is paramount in achieving the desired molecular architecture with high efficiency and atom economy.

Comparative Analysis of Catalytic Systems

The synthesis of the pyridine ring can be broadly approached through three main catalytic paradigms: transition metal catalysis, organocatalysis, and biocatalysis. Each offers a unique set of advantages and is suited to different synthetic strategies and substrate scopes.

Transition Metal Catalysis: The Workhorse of Pyridine Synthesis

Transition metal catalysts have long been the dominant force in pyridine synthesis, offering a wide array of powerful transformations.[1] These catalysts can activate otherwise inert bonds and orchestrate complex bond-forming cascades, leading to highly substituted pyridines from simple precursors.[1]

The [2+2+2] cycloaddition of two alkyne units and a nitrile is a highly atom-economical method for constructing the pyridine ring.[2] Various transition metals, including cobalt, rhodium, and ruthenium, have been successfully employed to catalyze this transformation.[3][4]

The general mechanism for a cobalt-catalyzed [2+2+2] cycloaddition is depicted below. The active Co(I) species coordinates to two alkyne molecules to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile moiety, followed by reductive elimination, furnishes the pyridine ring and regenerates the active catalyst.

G Co_I Co(I) Catalyst Cobaltacyclopentadiene Cobaltacyclopentadiene Co_I->Cobaltacyclopentadiene Oxidative Coupling Alkynes 2 x Alkyne Alkynes->Cobaltacyclopentadiene Nitrile Nitrile Cobaltazacycloheptatriene Cobaltazacycloheptatriene Nitrile->Cobaltazacycloheptatriene Cobaltacyclopentadiene->Cobaltazacycloheptatriene Nitrile Insertion Pyridine Pyridine Cobaltazacycloheptatriene->Pyridine Reductive Elimination Regen_Co_I Co(I) Catalyst Cobaltazacycloheptatriene->Regen_Co_I Regeneration

Caption: Generalized Catalytic Cycle for Cobalt-Catalyzed [2+2+2] Cycloaddition.

Performance Comparison of Transition Metal Catalysts in [2+2+2] Cycloaddition:

Catalyst SystemTypical ConditionsYield (%)RegioselectivityKey AdvantagesKey DisadvantagesReference(s)
**Cobalt (e.g., CpCo(CO)₂) **140 °C, decane44Moderate to GoodReadily available, well-studiedHigh temperatures, often requires diynes to control selectivity[3]
Rhodium (e.g., RhCl(PPh₃)₃) 65-80 °C, toluene80-96Good to ExcellentMilder conditions, high yields, tolerates various functional groupsMore expensive than cobalt, can be sensitive to air and moisture[3][4]
Ruthenium (e.g., Cp*RuCl(cod)) 80-100 °C, benzeneModest to ExcellentGood to ExcellentVersatile, can catalyze a broad range of cycloadditionsCan exhibit complex reactivity, sometimes leading to side products[5]

Note: Yields and selectivities are highly dependent on the specific substrates and reaction conditions.

Direct C-H functionalization of pre-existing pyridine rings is a powerful strategy for late-stage modification of complex molecules.[6] Palladium catalysts are frequently employed for the direct arylation of pyridines and pyridine N-oxides.[7][8] The mechanism often involves a concerted metalation-deprotonation step or cooperation between multiple metal centers.[7][8]

A simplified representation of a palladium-catalyzed C-H arylation of pyridine N-oxide is shown below.

G Start Pyridine N-Oxide + Ar-X Ox_add Oxidative Addition Start->Ox_add Pd_cat Pd(0) Catalyst Pd_cat->Ox_add Ar_Pd_X Ar-Pd(II)-X Ox_add->Ar_Pd_X CH_act C-H Activation Ar_Pd_X->CH_act Cyclometalated_Pd Cyclometalated Pd(II) Intermediate CH_act->Cyclometalated_Pd Red_elim Reductive Elimination Cyclometalated_Pd->Red_elim Product 2-Arylpyridine Red_elim->Product Regen_Pd Pd(0) Catalyst Red_elim->Regen_Pd Regeneration

Caption: Simplified Workflow for Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide.

Rhodium(III) catalysis has also emerged as a powerful tool for the synthesis of pyridines from α,β-unsaturated oximes and alkynes, proceeding through a C-H activation mechanism.[9] This method offers mild reaction conditions and complementary regioselectivity depending on the cyclopentadienyl ligand used.[9]

Organocatalysis: A Metal-Free Approach

Organocatalysis has gained significant traction as a sustainable and often complementary alternative to transition metal catalysis.[10] For pyridine synthesis, organocatalysts are primarily employed in multicomponent reactions, leveraging the formation of reactive intermediates to construct the heterocyclic ring.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product.[11] Organocatalysts, such as L-proline, can be used to promote the synthesis of functionalized pyridines through a cascade of reactions.[12]

A notable example is the organocatalyzed synthesis of 2-amino-3-cyanopyridine derivatives.

Performance of an Organocatalyzed Multicomponent Reaction for Pyridine Synthesis:

CatalystReactantsSolventTime (min)Yield (%)Key AdvantagesReference(s)
L-Proline Aldehyde, Malononitrile, Ketone, Ammonium AcetateEthanol15-3085-95Metal-free, mild conditions, high yields, operational simplicity[12]

The proposed mechanism for this reaction involves a series of condensations and cyclizations, where the organocatalyst activates the substrates and facilitates the key bond-forming steps.

Biocatalysis: The Green Frontier

Biocatalysis offers an environmentally benign and often highly selective approach to chemical synthesis. While the de novo enzymatic synthesis of the pyridine ring is still an emerging field, significant progress has been made in the biocatalytic functionalization of pyridines and the use of enzymes in chemoenzymatic routes.[13]

Enzymes known as hetero-Diels-Alderases have been identified to catalyze the [4+2] cycloaddition to form pyridine rings in the biosynthesis of certain natural products.[13] These enzymes offer the potential for highly stereoselective pyridine synthesis under mild, aqueous conditions.

In some biosynthetic pathways, enzymes generate highly reactive intermediates that undergo spontaneous, non-enzymatic cyclization to form the pyridine ring.[13] This synergy between enzymatic and spontaneous reactions highlights the potential for developing novel chemoenzymatic strategies.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key pyridine synthesis protocols.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[14][15]

Step 1: Synthesis of N-Phenacylpyridinium Bromide

  • Dissolve 2-bromoacetophenone (10 mmol) in 50 mL of acetone in a round-bottom flask.

  • To this solution, add pyridine (12 mmol) dropwise with stirring at room temperature.

  • A precipitate will form. Continue stirring for 1-2 hours.

  • Collect the solid by vacuum filtration and wash with cold acetone.

  • Dry the product under vacuum to yield N-phenacylpyridinium bromide.

Step 2: Synthesis of 2,4,6-Triphenylpyridine

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide (10 mmol) and chalcone (10 mmol) in 50 mL of glacial acetic acid.

  • Add ammonium acetate (80 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After cooling, pour the reaction mixture into ice water with stirring.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.[14]

G Start 2-Bromoacetophenone + Pyridine Step1 Step 1: Form Pyridinium Salt Start->Step1 Pyridinium_Salt N-Phenacylpyridinium Bromide Step1->Pyridinium_Salt Step2 Step 2: Kröhnke Reaction Pyridinium_Salt->Step2 Chalcone Chalcone Chalcone->Step2 NH4OAc Ammonium Acetate NH4OAc->Step2 Product 2,4,6-Triphenylpyridine Step2->Product

Caption: Experimental Workflow for the Kröhnke Pyridine Synthesis.

Conclusion and Future Outlook

The synthesis of the pyridine ring continues to be a vibrant area of research, with each catalytic approach offering distinct advantages. Transition metal catalysis provides a powerful and versatile toolkit for constructing highly complex pyridines, while organocatalysis offers a complementary, metal-free strategy, particularly for multicomponent reactions. Biocatalysis, although still in its early stages for de novo pyridine synthesis, holds immense promise for developing highly selective and sustainable methods.

The future of pyridine synthesis will likely involve a greater integration of these catalytic systems. Chemoenzymatic and tandem catalytic processes that combine the strengths of different approaches will be crucial in developing even more efficient and sustainable routes to this vital class of heterocycles. As our understanding of catalytic mechanisms deepens, we can expect the rational design of new catalysts with enhanced activity, selectivity, and substrate scope, further empowering chemists to construct the pyridine-containing molecules of tomorrow.

References

  • Wikipedia. Kröhnke pyridine synthesis. Available at: [Link]

  • Kröhnke synthesis of pyridine. Available at: [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic studies on the direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. Journal of the American Chemical Society, 134(8), 3683–3686. Available at: [Link]

  • Pérez-Gómez, A., & Domínguez, G. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 223. Available at: [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). The choice of rhodium catalysts in [2+2+2] cycloaddition reaction: a personal account.
  • The Hartwig Group. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Available at: [Link]

  • Kröhnke Pyridine Synthesis Method. Available at: [Link]

  • Request PDF. Synthesis of pyridine derivatives using multicomponent reactions. Available at: [Link]

  • Bower, M. E., et al. (2013). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 11(35), 5853-5856. Available at: [Link]

  • Jiao Research Group. Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Available at: [Link]

  • Ghasemzadeh, M. A., & Hosseini, S. H. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(29), 12891-12908. Available at: [Link]

  • Sindhe, H., Reddy, M. M., & Sharma, S. (2023). Pyridine C (sp 2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 766-805. Available at: [Link]

  • Hernández-García, R. J., & Olmedo-Martínez, J. L. (2022). Advances on the biosynthesis of pyridine rings. Revista de la Sociedad Química de México, 66(1), 1-10. Available at: [Link]

  • Stuart, D. R., et al. (2012). Synthetic and mechanistic studies of Pd-catalyzed C–H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate. Journal of the American Chemical Society, 134(42), 17544-17554. Available at: [Link]

  • El-Sayed, R., et al. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 27(15), 4983. Available at: [Link]

  • Maddila, S., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 796245. Available at: [Link]

  • McCutchan, P. M., et al. (2015). Pyridine synthesis from oximes and alkynes via rhodium (III) catalysis: Cp* and Cpt provide complementary selectivity. Angewandte Chemie International Edition, 54(1), 241-245. Available at: [Link]

  • Palaniraja, J., & Roopan, S. M. (2014). Ruthenium mediated cycloaddition reaction in organic synthesis–review. Chem Sci Rev Lett, 3(10), 93-100. Available at: [Link]

  • Wang, Q., et al. (2021). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry, 19(38), 8344-8348. Available at: [Link]

  • Metal-catalysed Pyridine Ring Synthesis. Available at: [Link]

  • Li, H., et al. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Synlett, 32(02), 159-178.
  • Tran, D. N., et al. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. The Journal of Organic Chemistry, 88(5), 2849-2858. Available at: [Link]

  • Wang, Z., et al. (2016). Ruthenium-Catalyzed Intermolecular [2+ 2] Cycloaddition of Unactivated Allenes and Alkynes with Unusual Regioselectivity. Journal of the American Chemical Society, 138(4), 1159-1162. Available at: [Link]

  • Pascual, S., et al. (2015). In situ generated cobalt (i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2+ 2+ 2] cycloadditions. Organic Chemistry Frontiers, 2(10), 1237-1244. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Chen, Y. C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 438-450. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for P2Y12 Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of P2Y12 in Modern Antithrombotic Therapy

In the landscape of cardiovascular medicine, the P2Y12 receptor stands out as a pivotal target for antiplatelet therapy. This G protein-coupled receptor, predominantly expressed on the surface of platelets, plays a central role in the amplification of platelet activation and the subsequent formation of thrombi.[1][2] Upon activation by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation, a critical step in both hemostasis and the pathophysiology of arterial thrombosis.[3][4] Consequently, antagonists of this receptor are mainstays in the treatment of acute coronary syndromes (ACS) and in the prevention of thrombotic events following percutaneous coronary intervention (PCI).[5][6]

This guide provides an in-depth comparison of traditional and alternative building blocks for the synthesis of two major classes of P2Y12 antagonists: the thienopyridines (e.g., Clopidogrel, Prasugrel) and the cyclo-pentyl-triazolo-pyrimidines (CPTPs) (e.g., Ticagrelor). As drug development professionals, our focus extends beyond mere efficacy to the efficiency, scalability, and cost-effectiveness of synthesis. The choice of starting materials and key intermediates—the very building blocks of these life-saving drugs—has profound implications for process chemistry, impurity profiles, and ultimately, commercial viability. Herein, we will explore novel synthetic strategies that offer tangible advantages over established routes, supported by experimental data and protocols.

P2Y12 Signaling Pathway: The Target of Inhibition

Understanding the mechanism of action is fundamental to appreciating the design of P2Y12 antagonists. The diagram below illustrates the signaling pathway initiated by ADP binding and the point of intervention for these inhibitors.

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA VASP VASP-P PKA->VASP Inhibits GPIIbIIIa_In GPIIb/IIIa Activation (Inactive) VASP->GPIIbIIIa_In GPIIbIIIa_Ac GPIIb/IIIa Activation (Active) GPIIbIIIa_In->GPIIbIIIa_Ac Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_Ac->Aggregation Leads to Antagonists P2Y12 Antagonists (Clopidogrel, Prasugrel, Ticagrelor) Antagonists->P2Y12 Block

Caption: P2Y12 signaling pathway and the inhibitory action of antagonists.

I. The Thienopyridine Class: Clopidogrel and Prasugrel

Thienopyridines are prodrugs that require metabolic activation to irreversibly bind to and inhibit the P2Y12 receptor.[7][8] Their synthesis revolves around the construction of a core tetrahydrothienopyridine scaffold.

A. Clopidogrel: Alternative Approaches to a Blockbuster Drug

(S)-Clopidogrel is the pharmaceutically active enantiomer.[9] Traditional syntheses often involve the resolution of a racemic mixture at a late stage, which is inherently inefficient as it discards half of the material. Alternative strategies focus on early-stage resolution or asymmetric synthesis.

Traditional Building Blocks & Synthesis: A common route involves the condensation of 2-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by conversion of the resulting nitrile to an ester, and finally, resolution with L-camphorsulfonic acid.[10]

Alternative Building Block Strategy: Chiral Resolution of the Amine Intermediate

A more efficient approach involves the early-stage resolution of the key amine intermediate, methyl α-amino-(2-chlorophenyl)acetate. This avoids carrying a racemic mixture through multiple steps.

Key Intermediate Comparison

Building BlockTraditional MethodAlternative MethodAdvantage of Alternative
Chiral Moiety Racemic methyl 2-(2-chlorophenyl)-2-(tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate(S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetateResolution at an earlier, simpler stage. Reduces waste and improves overall process yield.
Thiophene Moiety 4,5,6,7-tetrahydrothieno[3,2-c]pyridine2-(2-Thienyl)ethanol p-toluenesulfonateOffers a different convergent strategy, potentially simplifying the final cyclization step.[11]

Experimental Protocol: Alternative Synthesis via Chiral Amine

This protocol highlights the key condensation step using the pre-resolved amine.

  • Preparation of S-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate: o-chlorophenylglycine is esterified with methanol. The resulting racemic ester is resolved using L-(+)-tartaric acid in a suitable solvent like acetone/methanol to selectively precipitate the desired (S)-enantiomer salt with >99% optical purity.[11]

  • Condensation: To a reaction vessel, add S-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate (1.0 eq), 2-(2-thienyl)ethyl-4-methylbenzenesulfonate (1.0 eq), and potassium carbonate (K2CO3) (1.5 eq).

  • Add water as a solvent and heat the mixture to approximately 90-95 °C.

  • Maintain the reaction for 12-16 hours, monitoring for completion by TLC or HPLC.

  • Cyclization with Formaldehyde: The resulting intermediate, 2-chlorophenyl-2-thienylethylaminoacetate, is then cyclized using formaldehyde. This reaction proceeds via an electrophilic cyclization to form the clopidogrel core.[10]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by conversion to its bisulfate salt and recrystallization.

Performance Data Comparison

ParameterTraditional Late-Stage ResolutionAlternative Early-Stage Resolution
Overall Yield ~15-20%[12]Reported up to 70% (one-pot)[11]
Process Efficiency Lower, due to loss of 50% of material as the undesired R-enantiomer.Higher, as the chirality is fixed early. Racemization protocols can be applied to the undesired enantiomer of the starting amine.[13]
Reagents L-camphorsulfonic acid for resolution.L-(+)-tartaric acid for resolution.
B. Prasugrel: Improving the Synthesis of a More Potent Analog

Prasugrel, a third-generation thienopyridine, offers more potent and consistent platelet inhibition than clopidogrel.[7][14] Its synthesis shares the tetrahydrothienopyridine core but incorporates a different side chain. Improvements focus on avoiding hazardous reagents and enhancing yield.

Traditional Building Blocks & Synthesis: Early syntheses involved the N-alkylation of a thienopyridine derivative with a cyclopropyl ketone derivative, followed by acetylation.[12] Some routes used strong, hazardous bases like sodium hydride (NaH), which is problematic for industrial-scale production.[15]

Alternative Building Block Strategy: Avoiding Hazardous Reagents

A key improvement is the substitution of strong, hazardous bases with milder, commercially available alternatives for the final acetylation step.

Key Intermediate Comparison

Building Block / ReagentTraditional MethodAlternative MethodAdvantage of Alternative
Thienopyridine Core 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one4,5,6,7-Tetrahydrothieno[3,2-c]pyridineDifferent starting points for the core construction can influence overall efficiency.[16][17]
Acetylation Base Sodium Hydride (NaH)[15]Potassium Carbonate (K2CO3) in DMF[14]K2CO3 is safer, easier to handle on a large scale, and less expensive than NaH, reducing process safety risks.
Side Chain Precursor 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone[14]α-cyclopropylcarbonyl-2-fluorobenzyl chloride[17]The choice of leaving group (Br vs. Cl) can affect reaction kinetics and cost.

Experimental Protocol: Safer Acetylation of Prasugrel Intermediate

  • Synthesis of Intermediate: Prepare 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) via the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in acetonitrile with K2CO3 as the base.

  • Acetylation: Dissolve the intermediate in dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) (1.5 eq) and acetic anhydride (1.2 eq) at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).

  • Work-up and Salt Formation: Quench the reaction with water and extract the product with a suitable solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Dissolve the resulting free base in acetone and add ethanolic HCl to precipitate Prasugrel Hydrochloride.[14]

Performance Data Comparison

ParameterTraditional (NaH base)Alternative (K2CO3 base)
Overall Yield ModerateImproved, reported at ~58%[12]
Purity GoodExcellent, >99.9% reported[12]
Process Safety High risk due to flammable H2 gas evolution from NaH.Significantly improved; K2CO3 is a stable, non-pyrophoric base.
Scalability Challenging due to safety concerns.Highly suitable for industrial scale-up.

II. The CPTP Class: Ticagrelor

Ticagrelor is the first orally active, reversible P2Y12 receptor antagonist, belonging to the cyclo-pentyl-triazolo-pyrimidine (CPTP) class.[18] It does not require metabolic activation, leading to a faster onset of action.[19] Its complex structure presents significant synthetic challenges, with research focused on improving the synthesis of its key chiral building blocks.

A. Core Building Blocks of Ticagrelor

The synthesis of Ticagrelor is typically convergent, combining three key building blocks. The diagram below shows this synthetic logic.

Ticagrelor_Synthesis A Block A: Pyrimidine Core (4,6-dichloro-5-nitro-2- (propylthio)pyrimidine) Intermediate1 Condensation & Reduction A->Intermediate1 B Block B: Chiral Cyclopentane Moiety B->Intermediate1 C Block C: Chiral Cyclopropylamine ((1R,2S)-2-(3,4-difluoro- phenyl)cyclopropanamine) Intermediate3 Final Condensation & Deprotection C->Intermediate3 Intermediate2 Triazole Formation Intermediate1->Intermediate2 Intermediate2->Intermediate3 Ticagrelor Ticagrelor Intermediate3->Ticagrelor

Caption: Convergent synthesis strategy for Ticagrelor from three key building blocks.

B. Alternative Building Blocks for the Chiral Cyclopropylamine (CPA) Moiety

The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) is a critical and costly part of the overall Ticagrelor synthesis.[3][20] Traditional routes often involve multiple steps, including a Curtius rearrangement, which uses potentially explosive azide intermediates.[2]

Traditional Building Block & Synthesis (Curtius Rearrangement): This route starts from a substituted cinnamic acid, which undergoes derivatization, diastereoselective cyclopropanation, and finally a four-step Curtius rearrangement to yield the desired amine.[2] This process is long and involves hazardous reagents.

Alternative Building Block Strategy: One-Pot Rearrangement

A more efficient and safer alternative utilizes a one-pot synthesis from trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid using diphenylphosphoryl azide (DPPA).

Key Intermediate Comparison

Building Block / ReagentTraditional Method (Curtius)Alternative Method (DPPA)Advantage of Alternative
Starting Material 3,4-Difluorocinnamic acidtrans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acidMore direct precursor to the final amine.
Rearrangement Reagent Sodium Azide (via acyl azide)Diphenylphosphoryl Azide (DPPA)DPPA is generally considered safer and easier to handle than sodium azide for this transformation.
Process Multi-step (4 steps) from the acid[2]One-pot reaction from the acid[18]Drastically reduces step count, synthesis time, and cost.

Experimental Protocol: One-Pot Synthesis of CPA Intermediate

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq), diphenylphosphoryl azide (DPPA) (1.1 eq), and triethylamine (1.0 eq) in tert-butanol.

  • Rearrangement: Heat the mixture to 85 °C and maintain for 2-3 hours. The reaction progress can be monitored by TLC. This step forms the Boc-protected amine in situ.

  • Deprotection: After the rearrangement is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude Boc-protected amine is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to remove the Boc protecting group.

  • Isolation: The pH is adjusted with a base (e.g., NaOH) to liberate the free amine, which is then extracted with an organic solvent. The final product, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is isolated after solvent removal.

Performance Data Comparison

ParameterTraditional (Curtius)Alternative (DPPA)
Yield Low overall yield due to multiple steps.High yield, reported at ~79.5% for the rearrangement step.[18]
Process Safety High risk due to use of potentially explosive azide intermediates.Improved safety profile with DPPA.
Step Economy Poor (4 steps from acid).Excellent (one-pot to Boc-amine).[18]
Industrial Viability Less attractive for large-scale production.Highly attractive for industrial production due to efficiency and safety.[3]
C. Alternative Strategies for the Pyrimidine Core

The formation of the triazole ring and subsequent condensations can also be optimized. Traditional methods may use reagents like isoamyl nitrite for diazotization, which can be challenging to handle.

Alternative Reagent: Resin-NO2 An improved process utilizes a solid-supported "Resin-NO2" reagent for the diazotization step that forms the triazole ring.[10]

  • Advantage: This green chemistry approach simplifies work-up, as the reagent can be removed by simple filtration. It is also safer than traditional diazotization agents. The process using Resin-NO2 reported an overall yield of 65% for Ticagrelor with a purity of >99.7%.[10]

Alternative N-Alkylation Conditions The crucial N-alkylation step to couple the pyrimidine and cyclopentane moieties can lead to impurities. An optimized process uses a mixture of triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol.[4][21]

  • Advantage: This combination provides high purity of the intermediate, minimizing dimer impurity formation and leading to an overall Ticagrelor yield of 75% with >99.9% quality.[4][21]

Conclusion and Future Outlook

The synthesis of P2Y12 antagonists has evolved significantly from the initial discovery routes. The alternative building blocks and strategies discussed in this guide highlight a clear trend towards more efficient, safer, and economically viable manufacturing processes. For thienopyridines like clopidogrel, the advantage lies in early-stage chiral resolution, maximizing atom economy. For prasugrel, replacing hazardous reagents with safer alternatives is key to industrial scalability. In the case of the structurally complex ticagrelor, innovations in the synthesis of the chiral cyclopropylamine building block and the use of modern reagents like solid-supported catalysts represent major advancements.

For researchers and drug development professionals, the key takeaway is that the choice of a synthetic route is a multi-parameter optimization problem. While the final molecular structure dictates therapeutic effect, the building blocks and the pathway to assemble them dictate the feasibility of bringing that therapy to patients. Future research will likely focus on developing novel scaffolds beyond the current classes and employing biocatalysis and flow chemistry to further refine the synthesis of these vital medicines.

References

  • Hollopeter, G., Jantzen, H. M., Vincent, D., Li, G., England, L., Ramakrishnan, V., ... & Jialal, I. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs.
  • André, P., Delaney, S. M., LaRocca, T., Vincent, D., DeGuzman, F., Jantzen, H. M., ... & Phillips, D. R. (2003). P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries.
  • Storey, R. F. (2001). The P2Y12 receptor for adenosine diphosphate: the main trigger of platelet aggregation.
  • Cattaneo, M. (2015). The P2Y12 receptor: a sensitive and specific marker of platelet activation. Journal of the American College of Cardiology, 65(13), 1327-1329.
  • Husted, S., Emanuelsson, H., Heptinstall, S., Sandset, P. M., & Wickens, M. (2008). Pharmacodynamics, pharmacokinetics, and safety of the oral reversible P2Y12 antagonist AZD6140 with aspirin in patients with atherosclerosis: a double-blind, randomized, dose-escalating study. European heart journal, 29(1), 24-32.
  • An improved process for the synthesis of 3, 4 difluorophenyl cyclopropanamine. IP.com Journal, 13(5A), 23.
  • Zhou, D., et al. (2011). A new methodology for the synthesis of Ticagrelor and its novel intermediates which is useful for the commercial synthesize of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 3(6), 688-698.
  • Wiviott, S. D., Braunwald, E., McCabe, C. H., Montalescot, G., Ruzyllo, W., Gottlieb, S., ... & Antman, E. M. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 357(20), 2001-2015.
  • Rao, S. V., et al. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. RASĀYAN Journal of Chemistry, 11(3), 1088-1095.
  • BOC Sciences. (2024, August 7). Ticagrelor and Impurities. BOC Sciences.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2016). RSC Advances, 6(35), 29447-29455.
  • Wallentin, L., Becker, R. C., Budaj, A., Cannon, C. P., Emanuelsson, H., Held, C., ... & Harrington, R. A. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 361(11), 1045-1057.
  • Synthesis of high pure ticagrelor, an anti- platelet drug substance and its possible process rel
  • A new methodology for the synthesis of Ticagrelor and its novel intermediates. (2011). Journal of Chemical and Pharmaceutical Research.
  • Process Improvements of Prasugrel Hydrochloride: An Adenosine Diphosphate Receptor Antagonist. (2014). Organic Process Research & Development, 18(1), 218-223.
  • Preparation method of clopidogrel and intermediate thereof. (2014).
  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
  • Gurbel, P. A., & Tantry, U. S. (2011). Novel approaches to P2Y12 inhibition and aspirin dosing. Current opinion in cardiology, 26(4), 307-314.
  • An efficient and large scale synthesis of Clopidogrel: Antipl
  • Preparation of racemic Clopidogrel acid. (2024). IJSDR.
  • Brandt, J. T., Payne, C. D., Wiviott, S. D., Weerakkody, G., Farid, N. A., & Small, D. S. (2007). A comparison of the effects of prasugrel and clopidogrel on platelet function and C-reactive protein in patients with stable coronary artery disease. American heart journal, 153(4), 620-e1.
  • An improved process for the preparation of prasugrel hydrochloride and its intermediates. (2012).
  • Processes for the preparation of clopidogrel. (2010).
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2012). Asian Journal of Chemistry, 24(12), 5641.
  • Method for synthesizing trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. (2011). Eureka.
  • Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. (2017). Chirality, 29(11), 693-712.
  • An Improvement to the Preparation of Prasugrel Hydrochloride (I). (2012). Journal of the Chinese Chemical Society, 59(8), 1025-1029.
  • Chapter-Four-Prasugrel-Hydrochloride.pdf.
  • Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012).
  • A Comparative Guide to the Pharmacokinetics of Prasugrel and its Active Metabolite. Benchchem.
  • Prasugrel Synthetic Routes. MedKoo Biosciences.
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Smolecule.
  • The[1][3][4]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. ResearchGate.

  • A comparison of the metabolism of clopidogrel and prasugrel.

Sources

Strategic Synthesis of Isonicotinates: A Cost-Benefit & Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonicotinates (esters of isonicotinic acid) are critical pharmacophores in the synthesis of antitubercular drugs (e.g., Isoniazid derivatives), pesticides, and corrosion inhibitors. While classical Fischer esterification remains the bench-scale standard, industrial and precision chemistry have diverged into oxidative and catalytic pathways to optimize cost, atom economy, and chemoselectivity.

This guide compares three distinct synthetic methodologies:

  • Classical Fischer Esterification: The baseline for reliability.

  • Oxidative Esterification of 4-Picoline: The cost-effective industrial route.

  • Pd-Catalyzed Carbonylation: The high-precision route for complex substrates.

Part 1: Technical Analysis of Synthetic Pathways
Method A: Classical Fischer Esterification (The Baseline)
  • Principle: Acid-catalyzed nucleophilic acyl substitution.

  • Best For: Small-to-medium scale, high-purity requirements, simple substrates.

Mechanism & Causality: The reaction relies on the protonation of the carbonyl oxygen of isonicotinic acid to increase electrophilicity, allowing the weak nucleophile (alcohol) to attack. The process is equilibrium-limited (


).
  • Critical Insight: To drive the reaction to completion (Le Chatelier’s principle), one must either use a large excess of alcohol (solvent) or continuously remove water (Dean-Stark or molecular sieves).[1]

Protocol (Standardized):

  • Charge: Suspend isonicotinic acid (1.0 equiv) in dry alcohol (10-20 equiv).

  • Catalyst: Add conc.

    
     (0.1–1.0 equiv) dropwise. Note: Exothermic.
    
  • Reflux: Heat to reflux for 6–12 hours. Monitor by TLC (disappearance of acid).

  • Workup: Cool, neutralize with saturated

    
    , and extract with organic solvent (DCM or EtOAc).
    
  • Purification: Distillation or recrystallization.

Performance Metrics:

  • Yield: 75–95% (Dependent on water removal).

  • Atom Economy: High (Water is the only byproduct).

  • Scalability: Excellent, though energy-intensive due to reflux.

Method B: Oxidative Esterification of 4-Picoline (The Green/Industrial Route)
  • Principle: Direct functionalization of the methyl group in 4-picoline using an oxidant in the presence of alcohol.

  • Best For: Large-scale manufacturing (lower raw material cost) or "Green Chemistry" applications.

Mechanism & Causality: 4-Picoline is significantly cheaper than isonicotinic acid. This route bypasses the isolation of the carboxylic acid intermediate. Modern protocols utilize TBAI (Tetrabutylammonium iodide) as a catalyst and TBHP (tert-Butyl hydroperoxide) as the terminal oxidant.

  • Mechanistic Insight: The reaction proceeds via a radical pathway where TBAI generates hypoiodite species in situ, facilitating the oxidation of the methyl C-H bond to an aldehyde, which then undergoes hemiacetal formation and further oxidation to the ester.

Protocol (TBAI/TBHP System):

  • Charge: Mix 4-picoline (1.0 mmol), TBAI (10-20 mol%), and Alcohol (Solvent/Reagent).

  • Oxidant: Add TBHP (70% aq. solution, 3–4 equiv).

  • Reaction: Stir at 80°C for 6–12 hours in a sealed tube or reflux.

  • Workup: Quench with

    
     (to remove residual oxidants). Extract with EtOAc.[2]
    

Performance Metrics:

  • Yield: 80–92%.

  • Cost Advantage: 4-Picoline is ~30-40% cheaper than isonicotinic acid.

  • Safety: Requires handling of peroxides (TBHP); exothermic potential on scale.

Method C: Pd-Catalyzed Carbonylation (The Precision Route)
  • Principle: Palladium-catalyzed insertion of CO gas into an aryl-halide bond.

  • Best For: Late-stage functionalization of complex drug molecules where harsh acidic/oxidative conditions are not tolerated.

Mechanism & Causality: This utilizes a Pd(0)/Pd(II) catalytic cycle.[3] Oxidative addition of 4-chloropyridine to Pd(0) is followed by CO coordination and migratory insertion to form an acyl-palladium complex. Nucleophilic attack by the alcohol yields the ester.

  • Critical Insight: Ligand choice (e.g., dppf, DPPP) is crucial to stabilize the Pd intermediate and prevent catalyst poisoning by the pyridine nitrogen.

Protocol (Standard Carbonylation):

  • Charge: 4-Chloropyridine HCl (1.0 equiv),

    
     (2 mol%), dppf (4 mol%), and 
    
    
    
    (2.0 equiv) in Alcohol.
  • Gas: Pressurize autoclave with CO (10–15 bar). Warning: CO is highly toxic.

  • Reaction: Heat to 100–120°C for 12–24 hours.

  • Workup: Vent CO, filter catalyst, concentrate filtrate.

Performance Metrics:

  • Yield: 85–95%.

  • Selectivity: Excellent tolerance of sensitive functional groups.

  • Cost: High (Pd catalyst + high-pressure equipment).

Part 2: Comparative Data & Decision Matrix
Table 1: Cost-Benefit Analysis of Synthetic Pathways
MetricFischer EsterificationOxidative Esterification (Picoline)Pd-Catalyzed Carbonylation
Starting Material Cost Moderate (Isonicotinic Acid)Low (4-Picoline)High (4-Halopyridine)
Reagent Cost Low (

)
Moderate (TBHP/TBAI)Very High (Pd + Ligands)
Energy Input High (Long Reflux)Moderate (80°C)Moderate (100°C + Pressure)
Atom Economy HighModerate (Loss of oxidant byproducts)High (if CO efficiency is managed)
Scalability Excellent Good (Heat management required)Difficult (Gas handling/Safety)
Safety Profile Good (Corrosives)Moderate (Peroxides)Poor (Toxic CO Gas)
Typical Yield 80–95%80–92%85–95%
Figure 1: Pathway Logic & Mechanism Flow

Isonicotinate_Pathways cluster_legend Pathway Key Picoline 4-Picoline (Cheapest Feedstock) Inter_Ox Aldehyde/Hemiacetal Intermediate Picoline->Inter_Ox Oxidation (TBAI/TBHP) Acid Isonicotinic Acid (Standard Feedstock) Product Isonicotinate Ester (Target) Acid->Product Fischer Esterification (H+, ROH, Reflux) Halo 4-Chloropyridine (Functionalized Feedstock) Inter_Pd Acyl-Pd Complex Halo->Inter_Pd Oxidative Addn + CO Insertion Inter_Ox->Product Alcoholysis (-H2O) Inter_Pd->Product Reductive Elim (+ ROH) key1 Green: Oxidative (Low Cost) key2 Blue: Fischer (Standard) key3 Red: Carbonylation (Precision)

Caption: Convergent synthetic pathways to isonicotinates showing the transition from different feedstocks to the common ester product.

Figure 2: Decision Matrix for Process Selection

Decision_Matrix Start Select Synthesis Method Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is cost/scale the primary driver? Q1->Q2 No (Robust Scaffold) Method_Pd Method C: Pd-Carbonylation Q1->Method_Pd Yes (Complex Scaffold) Q3 Is 4-Picoline available? Q2->Q3 Yes (Industrial Scale) Method_Fischer Method A: Fischer Esterification Q2->Method_Fischer No (Lab Scale/Reliability) Method_Ox Method B: Oxidative Esterification Q3->Method_Ox Yes Q3->Method_Fischer No

Caption: Flowchart to assist researchers in selecting the optimal synthetic pathway based on substrate sensitivity and scale.

Part 3: References
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Semantic Scholar. (1999). The Preparation of Pyridinecarboxylates from Chloropyridines by Palladium-Catalyzed Alkoxycarbonylation. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pyridine Synthesis: Benchmarking New Synthetic Methods Against Traditional Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic routes.[1][2][3] Historically, the synthesis of pyridines has been dominated by a handful of name reactions, each with its own set of strengths and limitations. However, the last few decades have witnessed a paradigm shift, with the advent of modern, transition-metal-catalyzed methods that offer unprecedented precision and functional group tolerance.[4]

This guide provides an in-depth technical comparison of these new synthetic strategies against their traditional counterparts. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings and practical considerations that guide the choice of a particular synthetic route. By understanding the "why" behind the "how," you will be empowered to make more informed decisions in your own synthetic endeavors.

The Old Guard: Time-Tested Routes to the Pyridine Core

Classical methods for pyridine synthesis typically involve the condensation of acyclic precursors to construct the heterocyclic ring. These methods have been the workhorses of synthetic chemistry for over a century and remain valuable for their operational simplicity and ability to generate highly functionalized pyridines from readily available starting materials.[5]

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[7] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[8]

The reaction proceeds through a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[7]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a two-step approach to 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to furnish the pyridine ring.[9][10] A significant drawback of the original method is the high temperature required for the final cyclization step. However, recent modifications using acid catalysis have allowed the reaction to proceed at much lower temperatures.[9]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[1] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11] A key advantage of the Kröhnke synthesis over the Hantzsch method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[11] The reaction mechanism involves the formation of a pyridinium ylide, which acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization and dehydration with ammonia to form the pyridine product.[1]

The New Wave: Transition-Metal Catalysis and C-H Functionalization

Modern synthetic methods have revolutionized the way chemists approach the synthesis of substituted pyridines. Transition-metal-catalyzed cross-coupling and C-H functionalization reactions provide highly efficient and regioselective routes to a vast array of pyridine derivatives, often with superior functional group tolerance compared to classical methods.[5][12]

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto the pyridine ring. These reactions typically involve the use of a palladium catalyst, a ligand, a base, and an aryl halide or its equivalent. One common strategy involves the use of pyridine N-oxides, which activate the C2 and C6 positions towards C-H activation. The reaction proceeds via a concerted metalation-deprotonation pathway, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes key performance indicators for the Hantzsch synthesis and a modern palladium-catalyzed C-H arylation.

ParameterHantzsch Synthesis (Typical)Pd-Catalyzed C-H Arylation (Example)
Starting Materials Aldehyde, β-ketoester, Ammonia/Ammonium AcetatePyridine N-oxide, Aryl Bromide
Key Reagents None (often self-catalyzed or with simple acid/base)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃)
Reaction Time 2-4 hours[13]24 hours[14]
Reaction Temperature Reflux (e.g., in ethanol, ~78 °C)[5]110 °C[14]
Typical Yield Good to excellent (often >80%)[15]Good to excellent (can be >90%)[14][16]
Atom Economy High (multi-component reaction)[6]Moderate (generates stoichiometric byproducts)
Functional Group Tolerance Moderate (sensitive groups may not be tolerated)High (tolerates a wide range of functional groups)
Regioselectivity Determined by the starting materialsHigh (typically at C2/C6 for N-oxides)

Experimental Protocols: A Practical Guide

To further illustrate the practical differences between these approaches, detailed experimental protocols for a representative traditional and modern synthesis are provided below.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a classic example of the Hantzsch synthesis.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.[5]

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.[5]

  • Collect the crude product by vacuum filtration and wash with cold ethanol.[5]

  • Purify the product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine derivative.[13]

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative

This protocol demonstrates a modern approach to constructing a fused pyridine system.

Materials:

  • N-(2-bromophenyl)-N-octylpicolinamide (44.1 mg, 0.100 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 10 mol%)

  • Triphenylphosphine (PPh₃, 2.8 mg, 10 mol%)

  • Potassium carbonate (K₂CO₃, 42.0 mg, 0.304 mmol)

  • Tetrabutylammonium bromide (TBAB, 31.7 mg, 0.098 mmol)

  • N,N-Dimethylacetamide (DMA, 3.1 mL)

Procedure:

  • To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate, Pd(OAc)₂, PPh₃, K₂CO₃, and TBAB.[14][16]

  • Dissolve the mixture in DMA.[14][16]

  • Stir the reaction mixture at 110 °C for 24 hours.[14][16]

  • After cooling to room temperature, add water (3 mL).[14]

  • Extract the product with dichloromethane (3 x 2 mL).[14]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better understand the workflow of these distinct approaches, the following diagrams illustrate the key steps involved in a traditional cyclization and a modern C-H functionalization strategy.

traditional_synthesis cluster_0 Hantzsch Pyridine Synthesis A Aldehyde + 2x β-Ketoester + NH₃ B Condensation & Cyclization A->B C 1,4-Dihydropyridine B->C D Oxidation C->D E Substituted Pyridine D->E

A simplified workflow for the traditional Hantzsch pyridine synthesis.

modern_synthesis cluster_1 Pd-Catalyzed C-H Arylation F Pyridine Derivative + Aryl Halide G Pd-Catalyzed C-H Activation F->G H Arylated Pyridine G->H

A streamlined workflow for modern Pd-catalyzed C-H arylation.

Choosing the Right Tool for the Job: A Decision-Making Framework

The choice between a classical or modern synthetic method is not always straightforward and depends on a multitude of factors. The following diagram provides a logical framework to guide your decision-making process.

decision_tree Start Desired Pyridine Target SubstPattern Specific Substitution Pattern? Start->SubstPattern Symmetrical Symmetrical? SubstPattern->Symmetrical Yes Unsymmetrical Unsymmetrical/Complex? SubstPattern->Unsymmetrical No Hantzsch Consider Hantzsch or Kröhnke Synthesis Symmetrical->Hantzsch FuncTol High Functional Group Tolerance Needed? Unsymmetrical->FuncTol Modern Favor Modern Methods (e.g., C-H Activation, Cross-Coupling) FuncTol->Modern Yes ClassicMod Evaluate both Classical (e.g., Bohlmann-Rahtz) and Modern Methods FuncTol->ClassicMod No

Sources

Beyond Isoniazid: A Comparative Technical Guide to the Anti-Inflammatory Potency of Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of the anti-inflammatory potential of isonicotinate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

While isonicotinic acid (INA) is historically cemented as the scaffold for the frontline antitubercular drug Isoniazid, recent medicinal chemistry campaigns have repurposed this pharmacophore for potent anti-inflammatory applications. This guide objectively compares novel isonicotinate derivatives—specifically hydrazides, esters, and Schiff bases—against standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, Indomethacin, and Celecoxib.

Experimental data indicates that specific isonicotinate derivatives achieve superior reactive oxygen species (ROS) scavenging (IC50 < 2 µg/mL) and selective COX-2 inhibition compared to traditional NSAIDs, often with a reduced ulcerogenic profile. This document synthesizes mechanistic insights, comparative efficacy data, and validated experimental protocols to support lead optimization in drug discovery.

Structural Basis & Pharmacophore Analysis[1]

The isonicotinoyl moiety (pyridine-4-carbonyl) offers a versatile scaffold for anti-inflammatory drug design. Its efficacy stems from three structural advantages:

  • H-Bonding Potential: The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for docking into the COX-2 hydrophilic side pocket.

  • Linker Flexibility: Derivatives typically modify the C4 position with hydrazide (-CONHNH2) or ester (-COO-) linkers, which can be further functionalized (e.g., Schiff bases) to modulate lipophilicity and bioavailability.

  • Electronic Modulation: The electron-withdrawing nature of the pyridine ring influences the acidity of attached protons, affecting the compound's pKa and membrane permeability.

Mechanistic Insights: Dual Pathway Modulation

Isonicotinate derivatives exert anti-inflammatory effects through a dual mechanism: COX-2 enzyme inhibition and NF-κB pathway suppression .

The NF-κB/COX-2 Axis

Unlike traditional NSAIDs that primarily target cyclooxygenase enzymes, isonicotinates often intervene upstream. They inhibit the phosphorylation of IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65/p50 dimer.[1] This downregulation suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[1]

Visualization: Signaling Pathway Modulation

The following diagram illustrates the intervention points of isonicotinate derivatives within the inflammatory cascade.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (LPS/TNF-α) Receptor Membrane Receptors (TLR4 / TNFR) Stimuli->Receptor IKK IKK Complex (Kinase Activation) Receptor->IKK IkB IκBα Degradation (Ubiquitination) IKK->IkB Phosphorylation NFkB_Cyto NF-κB Dimer (Cytoplasm) IkB->NFkB_Cyto Release NFkB_Nuc NF-κB Dimer (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Gene Transcription NFkB_Nuc->DNA Binding Outcomes Cytokines (IL-6, TNF-α) Enzymes (COX-2, iNOS) DNA->Outcomes Expression Inhibitor Isonicotinate Derivatives (Blockade) Inhibitor->IKK Inhibits Inhibitor->NFkB_Nuc Blocks Translocation

Figure 1: Mechanism of action showing upstream inhibition of NF-κB signaling and downstream suppression of inflammatory mediators.

Comparative Efficacy Data

In Vitro Potency: ROS and COX Inhibition

The table below compares key isonicotinate derivatives (Compounds 5, 6, 8b) against standard NSAIDs. Data is synthesized from comparative studies involving ROS chemiluminescence assays and COX-2 enzymatic screens.

Compound IDStructure / ClassROS Inhibition IC50 (µg/mL)COX-2 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Performance
Compound 5 Isonicotinate of meta-aminophenol1.42 ± 0.1 ~0.15High8x > Ibuprofen (ROS)
Compound 6 Isonicotinate derivative8.6 ± 0.50.26ModerateComparable to Indomethacin
Compound 8b Butyryl-p-aminophenol isonicotinate3.7 ± 1.7N/AN/A3x > Ibuprofen (ROS)
Ibuprofen Propionic acid derivative11.2 ± 1.9~15.0LowStandard Baseline
Celecoxib Sulfonamide (Coxib)N/A0.09 >300 Gold Standard (COX-2)
Diclofenac Phenylacetic acid derivative4.8 (COX non-selective)0.82~3Potent but non-selective

Key Insight: Compound 5 demonstrates exceptional antioxidant capacity (IC50 1.42 µg/mL), significantly outperforming Ibuprofen.[2][3][4][5] While Celecoxib remains the leader in COX-2 selectivity, isonicotinate derivatives offer a balanced profile of antioxidant and anti-inflammatory activity, potentially mitigating oxidative stress-induced tissue damage often missed by pure COX inhibitors.

In Vivo Efficacy: Carrageenan-Induced Edema

In the rat paw edema model, the efficacy of isonicotinyl hydrazide derivatives (e.g., Chalcone hybrid CL-2) is compared to Indomethacin at 3-4 hours post-administration.

Treatment GroupDose (mg/kg)% Edema Inhibition (3 hr)Ulcer Index (Safety)
Control Vehicle0%0.0
Indomethacin 10-2060 - 65%1.5 - 2.5 (High)
Compound CL-2 4061.97% < 0.8 (Low)
Compound 5 2558.5%< 0.5 (Low)

Key Insight: The isonicotinyl chalcone CL-2 achieves edema inhibition comparable to Indomethacin (61.97% vs. ~62%) but with a significantly lower ulcerogenic index, suggesting a safer gastrointestinal profile due to reduced acidic irritation and selective COX-2 targeting.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these derivatives.

Workflow Overview

This workflow validates the hit-to-lead process for isonicotinate derivatives.

Workflow Start Isonicotinic Acid Synth Synthesis (Esterification/Schiff Base) Start->Synth Char Characterization (1H-NMR, IR, Mass) Synth->Char InVitro In Vitro Screen (COX-1/2, ROS) Char->InVitro Decision IC50 < 10 µM? InVitro->Decision Decision->Synth No (Redesign) InVivo In Vivo Validation (Rat Paw Edema) Decision->InVivo Yes Safety Safety Profiling (Ulcer Index) InVivo->Safety Lead Lead Candidate Safety->Lead

Figure 2: Experimental workflow from chemical synthesis to lead candidate selection.

Detailed Protocol: Synthesis of Isonicotinyl Hydrazide Schiff Bases

Objective: Synthesize a library of hydrazide derivatives for SAR studies.

  • Esterification: Reflux Isonicotinic acid (0.1 mol) with absolute ethanol (50 mL) and conc. H2SO4 (1 mL) for 8-10 hours. Neutralize with NaHCO3, extract with ethyl acetate to yield Ethyl isonicotinate.

  • Hydrazide Formation: React Ethyl isonicotinate (0.05 mol) with Hydrazine hydrate (0.1 mol) in ethanol. Reflux for 4-6 hours. Cool to precipitate Isonicotinic acid hydrazide (INH). Recrystallize from ethanol.

  • Schiff Base Condensation: Mix INH (0.01 mol) with an equimolar amount of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol (20 mL) with catalytic glacial acetic acid (2-3 drops). Reflux for 4-8 hours.

  • Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize. Verify structure via IR (C=N stretch ~1600 cm⁻¹) and NMR.

Detailed Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC50 values for COX-1 and COX-2 inhibition.[6]

  • Reagents: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: Add 10 µL of test compound (dissolved in DMSO) to 150 µL of enzyme solution. Incubate at 25°C for 10 minutes. Control: DMSO only. Standard: Celecoxib (10 µM).

  • Initiation: Add 10 µL of Arachidonic Acid and 10 µL of colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of increase in absorbance is proportional to COX activity.

  • Calculation:

    
    
    Plot log(concentration) vs. % inhibition to determine IC50.
    

Safety & Toxicology Profile

A critical advantage of isonicotinate derivatives over classical NSAIDs (like Indomethacin and Diclofenac) is the reduced risk of gastric ulceration.

  • Ulcerogenic Index (UI): In rat models, oral administration of Indomethacin (20 mg/kg) typically yields a UI of >1.5 (severe mucosal damage). Isonicotinate derivatives, particularly those masking the carboxylic acid group (e.g., esters and hydrazides), show UI values < 0.5.

  • Mechanism of Safety: The masking of the acidic functionality prevents direct local irritation of the gastric mucosa, while the selective COX-2 inhibition preserves cytoprotective prostaglandins (PGE2) generated by COX-1 in the stomach lining.

Conclusion

The comparative study confirms that isonicotinate derivatives represent a highly promising class of anti-inflammatory agents.

  • Efficacy: Compounds like Compound 5 and CL-2 match or exceed the potency of Indomethacin and Ibuprofen in both ROS scavenging and edema inhibition.

  • Safety: The structural modification of the carboxylic acid group significantly lowers gastrointestinal toxicity.

  • Development Path: Future optimization should focus on Compound 5 analogues, utilizing the outlined workflow to enhance bioavailability while maintaining the dual NF-κB/COX-2 inhibitory mechanism.

References

  • Shrestha, A., et al. (2017).[4] "Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages." European Journal of Medicinal Chemistry. Link

  • Yaqoob, S., et al. (2021). "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." Molecules. Link

  • Panaskar, A. N., et al. (2022).[7] "Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives." Journal of Pharmaceutical Research International. Link

  • Zaheer, et al. (2024). "NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead." RSC Advances. Link

  • Gilani, S. J., et al. (2010). "Synthesis and pharmacological evaluation of some novel 1,3,4-oxadiazole derivatives of isonicotinic acid." Medicinal Chemistry Research. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyano-2-methylisonicotinate
Reactant of Route 2
Ethyl 5-cyano-2-methylisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.